molecular formula C22H20N2O3 B609156 ML365

ML365

Cat. No.: B609156
M. Wt: 360.4 g/mol
InChI Key: UTAJHKSGYJSZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML-365 is a bis-amide TASK-1 potassium channel blocker (IC50 = 16 nM). It is selective for TASK-1 over TASK-3 channels in a QPatch assay (IC50 = 990 nM). It also acts as an antagonist of the metabotropic glutamate receptor mGluR5 (IC50 = 1.35 μM).>ML 365 acts as a potent and selective ASK-1 potassium channel blocker used in the regulation of cell membrane potential. This activity further modulates cell immune response, hormone changes, and neuronal function leading to various applications.>ML365 is a potent and selective K2P3.1 TASK-1 channel blocker. This compound blocks TASK1 channels in both the thallium influx fluorescent assay (IC50 = 4 nM) and an automated electrophysiology assay (IC50 = 16 nM). Based on potency differences, it possesses more than 60-fold selectivity for inhibition of TASK1 over a closely-related, two-pore domain potassium channel, TASK3. This compound displays little or no inhibition at 30 μM of more distantly related potassium channels, Kir2.1, potassium voltage-gated channel, KQT-like subfamily, member 2 (KCNQ2), and human ether-a go-go-related gene (hERG). Based on these criteria, this compound is a best-in-class probe and is a useful pharmacological probe for in vitro studies of TASK1 function and in further studies aimed at developing therapeutic intervention.

Properties

IUPAC Name

2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAJHKSGYJSZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML365: A Technical Guide to its Mechanism of Action as a Potent and Selective TASK-1 Potassium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML365 is a small molecule that has been identified as a potent and highly selective inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its primary interaction with the TASK-1 channel. Additionally, it explores a secondary, less potent inhibitory effect on the TWIK2 (KCNK6) channel and the subsequent modulation of the NLRP3 inflammasome pathway. This document synthesizes key experimental findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Primary Mechanism of Action: Inhibition of TASK-1 (KCNK3) Potassium Channel

The principal mechanism of action of this compound is the potent and selective inhibition of the TASK-1 potassium channel, a member of the two-pore domain potassium channel (K2P) family.[1][2][3] These channels are crucial in setting the resting membrane potential in various cell types and are involved in a wide array of physiological processes.[2]

Molecular Interaction with TASK-1

This compound acts as a direct blocker of the TASK-1 channel pore, thereby inhibiting the outward flow of potassium ions. This inhibition leads to membrane depolarization, which in turn can modulate cellular excitability and downstream signaling events. The development of this compound was the result of a high-throughput screen of the Molecular Libraries Small Molecule Repository (MLSMR), followed by structure-activity relationship (SAR) analysis to optimize its potency and selectivity.[1][2]

Quantitative Analysis of TASK-1 Inhibition

The inhibitory potency of this compound on TASK-1 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of this compound for the TASK-1 channel.

Assay Type Target Cell Line IC50 Reference
Thallium Influx Fluorescent AssayTASK-1 (KCNK3)CHO4 nM[2][3]
Automated Electrophysiology AssayTASK-1 (KCNK3)CHO16 nM[2][3]
Whole-Cell Voltage ClampTASK-1 (KCNK3)CHO12 ± 1 nM[2]
Selectivity Profile of this compound

A key feature of this compound as a chemical probe is its high selectivity for TASK-1 over other potassium channels, including the closely related TASK-3 channel and more distant family members.

Channel Assay Type Concentration Tested Inhibition Selectivity over TASK-1 Reference
TASK-3 (KCNK9)Thallium Influx-IC50 = 390 nM>60-fold[2]
Kir2.1Fluorescent-based1 µMLittle to no inhibitionHigh[2]
KCNQ2Fluorescent-based1 µM< 20%High[2]
hERGFluorescent-based1 µMLittle to no inhibitionHigh[2]
Signaling Pathway of TASK-1 Inhibition by this compound

The following diagram illustrates the direct inhibitory effect of this compound on the TASK-1 channel and its immediate cellular consequence.

ML365_TASK1_Mechanism cluster_channel Cell Membrane This compound This compound TASK1 TASK-1 (KCNK3) Channel This compound->TASK1 Inhibits K_efflux K+ Efflux TASK1->K_efflux Membrane_Depolarization Membrane Depolarization TASK1->Membrane_Depolarization Blockage leads to

Caption: this compound directly inhibits the TASK-1 potassium channel, blocking K+ efflux and causing membrane depolarization.

Secondary Mechanism of Action: Inhibition of TWIK2 (KCNK6) and Modulation of the NLRP3 Inflammasome

Recent studies have revealed that this compound can also inhibit the TWIK2 (KCNK6) potassium channel, although with lower potency than its primary target, TASK-1.[4][5] This interaction is significant as TWIK2-mediated potassium efflux is a critical upstream event for the activation of the NLRP3 inflammasome.[4][5]

Molecular Interaction with TWIK2

This compound acts as a blocker of the TWIK2 channel. In the context of inflammation, ATP released from damaged cells activates the P2X7 receptor, which in turn opens the TWIK2 channel, leading to potassium efflux. By inhibiting TWIK2, this compound prevents this potassium efflux and consequently suppresses the activation of the NLRP3 inflammasome.[4]

Quantitative Analysis of TWIK2 Inhibition

The inhibitory effect of this compound on the TWIK2 channel has been characterized using electrophysiological methods.

Assay Type Target Cell Line IC50 Reference
Whole-cell voltage-clampTWIK2 (mutant)COS-74.07 ± 1.5 μM[4][5]
Signaling Pathway of NLRP3 Inflammasome Modulation by this compound

The following diagram outlines the signaling cascade from ATP stimulation to NLRP3 inflammasome activation and the point of intervention by this compound.

ML365_NLRP3_Pathway cluster_membrane Cell Membrane ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates TWIK2 TWIK2 (KCNK6) Channel P2X7R->TWIK2 Opens K_efflux K+ Efflux TWIK2->K_efflux This compound This compound This compound->TWIK2 Inhibits NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Cleaves

Caption: this compound inhibits the TWIK2 channel, blocking ATP-induced K+ efflux and subsequent NLRP3 inflammasome activation.

Experimental Protocols

Thallium Influx Fluorescent Assay

This high-throughput screening assay was used to identify inhibitors of the TASK-1 channel.[2]

  • Principle: Thallium ions (Tl+) can pass through potassium channels and are detected by a Tl+-sensitive fluorescent dye. Inhibition of the channel reduces Tl+ influx and thus decreases the fluorescent signal.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the TASK-1/KCNK3 channel.[2]

  • Procedure:

    • Cells are plated in 384-well plates and incubated overnight.

    • Cells are loaded with a thallium-sensitive fluorescent dye.

    • This compound or control compounds are added to the wells.

    • A stimulus solution containing thallium sulfate is added to initiate ion influx.

    • The change in fluorescence is measured over time using a fluorescence plate reader.

    • The IC50 values are calculated from the dose-response curves.

Automated Electrophysiology Assay (QPatch)

This technique was employed to confirm the inhibitory effect of this compound on TASK-1 channels under voltage-clamp conditions.[2]

  • Principle: Measures whole-cell currents in a high-throughput format, providing direct evidence of ion channel inhibition.

  • Cell Line: CHO cells stably expressing the TASK-1/KCNK3 channel.[2]

  • Procedure:

    • Cells are prepared as a single-cell suspension.

    • The QPatch automated electrophysiology system performs automated cell capture, sealing, and whole-cell configuration.

    • A voltage protocol is applied to elicit TASK-1 currents.

    • This compound is applied at various concentrations, and the resulting inhibition of the whole-cell current is measured.

    • IC50 values are determined from the concentration-response data.[2]

Whole-Cell Voltage-Clamp Recording for TWIK2

This method was used to characterize the inhibitory effect of this compound on the TWIK2 channel.[4][5]

  • Principle: A manual patch-clamp technique to measure the ionic currents flowing through the TWIK2 channel in a single cell.

  • Cell Line: COS-7 cells transiently transfected with a mutant TWIK2 channel (to enhance plasma membrane expression and current).[4][5]

  • Procedure:

    • Glass micropipettes are used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The membrane potential is clamped at a specific voltage, and currents are recorded.

    • A voltage ramp protocol is applied to elicit TWIK2 currents.

    • This compound is applied via the bath solution at different concentrations to determine the dose-dependent inhibition of the TWIK2 current.

    • The IC50 is calculated from the resulting concentration-response curve.

Summary and Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the TASK-1 potassium channel due to its high potency and selectivity.[2] Its primary mechanism of action is the direct inhibition of the TASK-1 channel, leading to cellular depolarization. Furthermore, this compound exhibits a secondary, less potent inhibitory effect on the TWIK2 channel, which allows it to modulate the NLRP3 inflammasome pathway. This dual activity profile makes this compound a versatile probe for investigating processes regulated by these specific potassium channels. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies. It is important to note that there is no current scientific evidence to support a direct mechanism of action of this compound on TRPC4/5 channels.

References

ML365: A Selective Inhibitor of the TASK-1 Potassium Channel

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ML365, a potent and selective small molecule inhibitor of the TWIK-related acid-sensitive potassium (TASK-1) channel, also known as KCNK3 or K2P3.1. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting TASK-1.

The TASK-1 channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues, including the nervous system, cardiovascular system, and immune system.[1][2][3][4] Its dysfunction has been implicated in several pathological conditions, making it an attractive target for therapeutic intervention.[1][3] this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TASK-1.[1][2][4][5]

Mechanism of Action and Chemical Properties

This compound is a bis-amide derivative identified through a high-throughput fluorescent screen of the Molecular Libraries Small Molecule Repository (MLSMR).[1][2] It acts as a direct inhibitor of the TASK-1 channel, blocking the flow of potassium ions and thereby leading to membrane depolarization.[3]

Chemical Name: 2-Methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide[6] CAS Number: 947914-18-3[7] Molecular Formula: C22H20N2O3[6] Molecular Weight: 360.41 g/mol [6][8]

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for TASK-1 inhibition and significant selectivity over other potassium channels, particularly the closely related TASK-3 channel.[1][2][4][6] The following tables summarize the key quantitative data for this compound.

Table 1: Potency of this compound on TASK-1 Channels

Assay TypeIC50 (nM)
Thallium Influx Fluorescent Assay4[1][2][4][5]
Automated Electrophysiology Assay16[1][2][4][5]
Automated Electrophysiology Assay (alternative value)12 ± 1[1]

Table 2: Selectivity Profile of this compound

ChannelAssay TypeIC50 (nM)Selectivity over TASK-1 (Fold)
TASK-1 (KCNK3) Thallium Influx4[1][2][4][5]-
TASK-1 (KCNK3) Electrophysiology16[1][2][4][5]-
TASK-3 (KCNK9) Thallium Influx260[1]65
TASK-3 (KCNK9) Electrophysiology990[9]>60[1][2][4]
TASK-3 (KCNK9) Electrophysiology (alternative value)480[1]40[1]
Kir2.1 Not specified>30,000>7500[9]
KCNQ2 Not specified>30,000>7500[9]
hERG (KV11.1) Not specified>30,000>7500[9]

Note: this compound displays little to no inhibition of Kir2.1, KCNQ2, and hERG channels at concentrations up to 30 μM.[1][2][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Thallium Influx Fluorescent Assay

This high-throughput screening assay measures the influx of thallium ions through TASK-1 channels expressed in cells. Thallium acts as a surrogate for potassium and its influx can be detected by a fluorescent dye.

Cell Line: CHO cell line with inducible TASK-1 expression.[1]

Protocol:

  • Seed cells in appropriate microplates.

  • Induce TASK-1 expression with tetracycline (1 μg/ml) two days prior to the assay.[1]

  • Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Prepare compound plates with serial dilutions of this compound and control compounds.

  • Remove the dye solution and add assay buffer to the cells.

  • Add the compound solutions to the cell plates and incubate for 20 minutes at room temperature in the dark.[1]

  • Prepare a stimulus buffer containing potassium sulfate (K2SO4) and thallium sulfate (Tl2SO4).[1]

  • Use a kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000) to measure baseline fluorescence for 10 seconds.[1]

  • Add the stimulus buffer to initiate thallium influx and continue measuring fluorescence for 110 seconds.[1]

  • Calculate the fluorescence ratio (F(max-min)/F0) to determine channel activity.[1]

  • Normalize the data to controls to calculate the percent inhibition and determine the IC50 value.[1]

Automated Electrophysiology Assay

This assay directly measures the ionic currents through TASK-1 channels using an automated patch-clamp system.

Cell Line: CHO cell line with inducible TASK-1 expression.[1]

Protocol:

  • Culture cells in F12 medium supplemented with 10% Fetal Bovine Serum, Blasticidin S, and hygromycin.[1]

  • Seed and induce TASK-1 expression with tetracycline (1 μg/ml) two days before the experiment.[1]

  • Incubate induced cells at 30°C overnight.[1]

  • Prepare a single-cell suspension and allow cells to recover for at least 1 hour.[1]

  • Use an automated patch-clamp system (e.g., QPatch 16X) to establish whole-cell recordings.[1]

  • Apply a voltage protocol to elicit TASK-1 currents. A typical protocol involves stepping the voltage from a holding potential to various test potentials.

  • Apply different concentrations of this compound to the cells.

  • Measure the whole-cell currents, which are filtered at 1 kHz and sampled at 5 kHz.[1]

  • Determine the percent inhibition of the channel current at a specific voltage (e.g., -30 mV) to generate concentration-response curves and calculate the IC50 value.[1]

Visualizations

Signaling Pathway of TASK-1 Inhibition

The following diagram illustrates the role of TASK-1 in maintaining the resting membrane potential and how its inhibition by this compound leads to cellular depolarization.

G cluster_membrane Cell Membrane TASK1 TASK-1 Channel Depolarization Membrane Depolarization TASK1->Depolarization Inhibition leads to RMP Resting Membrane Potential (Negative) TASK1->RMP Maintains K_out K+ (out) K_in K+ (in) K_in->K_out K+ Efflux This compound This compound This compound->TASK1 Inhibits

Caption: Inhibition of TASK-1 by this compound blocks K+ efflux, leading to membrane depolarization.

Experimental Workflow for this compound Characterization

This diagram outlines the key steps involved in the identification and characterization of this compound as a selective TASK-1 inhibitor.

G HTS High-Throughput Screening (Thallium Influx Assay) SAR Structure-Activity Relationship (SAR) Analysis HTS->SAR Active Compounds ML365_ID Identification of this compound SAR->ML365_ID Optimized Lead Potency Potency Determination (IC50) ML365_ID->Potency Selectivity Selectivity Profiling ML365_ID->Selectivity Potency->HTS Confirmatory EP_Assay Automated Electrophysiology Potency->EP_Assay Orthogonal Assay Other_Channels Panel of other K+ channels (TASK-3, Kir2.1, KCNQ2, hERG) Selectivity->Other_Channels Other_Channels->EP_Assay

Caption: Workflow for the discovery and validation of this compound as a selective TASK-1 inhibitor.

Logical Relationship of this compound's Selectivity

This diagram illustrates the selective inhibition of TASK-1 by this compound in comparison to other potassium channels.

G cluster_k2p K2P Channels cluster_other Other K+ Channels This compound This compound TASK1 TASK-1 This compound->TASK1 Potent Inhibition (IC50 = 4-16 nM) TASK3 TASK-3 This compound->TASK3 Weak Inhibition (>60-fold less potent) Kir21 Kir2.1 This compound->Kir21 No Significant Inhibition KCNQ2 KCNQ2 This compound->KCNQ2 No Significant Inhibition hERG hERG This compound->hERG No Significant Inhibition

Caption: this compound demonstrates high selectivity for TASK-1 over other potassium channels.

Therapeutic Potential and Research Applications

The selective pharmacological profile of this compound makes it an invaluable tool for elucidating the diverse physiological roles of TASK-1 channels.[1][2][4][5] Research suggests that TASK-1 is involved in various processes, including:

  • Neuroprotection: TASK-1 knockout mice have shown reduced axonal degeneration in models of multiple sclerosis.[1]

  • Immune Response: TASK-1 has been implicated in T-cell proliferation and cytokine production.[1]

  • Cardiovascular Function: TASK-1 channels contribute to the repolarization of atrial cardiomyocytes, and their upregulation is associated with atrial fibrillation.[10][11]

  • Respiratory Control: TASK-1 channels are involved in chemosensory control of respiration.[1][3]

  • Hormone Secretion: TASK-1 plays a role in aldosterone secretion.[1]

Given these roles, this compound and other selective TASK-1 inhibitors are being investigated for their therapeutic potential in conditions such as autoimmune diseases, cardiac arrhythmias, and respiratory disorders.[1][3]

Conclusion

This compound is a potent and highly selective inhibitor of the TASK-1 potassium channel. Its well-characterized pharmacological profile, supported by robust in vitro data, establishes it as a critical research tool for dissecting the physiological and pathological functions of TASK-1. Furthermore, this compound serves as a valuable lead compound for the development of novel therapeutics targeting a range of diseases. This technical guide provides a foundational understanding of this compound for scientists and researchers aiming to explore the therapeutic potential of TASK-1 modulation.

References

An In-depth Technical Guide to the KCNK3 Potassium Channel and its Selective Inhibitor ML365

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the KCNK3 (TASK-1) potassium channel, its physiological significance, and the potent and selective inhibitor, ML365. This document delves into the quantitative data characterizing the this compound-KCNK3 interaction, detailed experimental protocols for studying this channel, and visual representations of associated signaling pathways and experimental workflows.

Introduction to the KCNK3 (TASK-1) Potassium Channel

The KCNK3 gene encodes the potassium channel subfamily K member 3, also known as TASK-1 (TWIK-related acid-sensitive K+ channel 1).[1][2] KCNK3 is a member of the two-pore domain potassium channel (K2P) family, which are typically constitutively active at resting membrane potentials and contribute to setting the negative resting membrane potential in various excitable cells.[3] These channels are characterized by having four transmembrane domains and two pore-forming domains per subunit.[1]

Functionally, KCNK3 is an outwardly rectifying potassium channel that is highly sensitive to changes in extracellular pH, being inhibited by acidosis.[2][4] It is also regulated by various physiological and pharmacological agents, including anesthetics, hypoxia, and intracellular signaling pathways.[3][5][6] KCNK3 is widely expressed in the human body, with significant presence in the central nervous system, heart, and pulmonary artery smooth muscle cells (PASMCs).[5]

The channel plays a crucial role in cardiovascular homeostasis.[3] Loss-of-function mutations in the KCNK3 gene have been identified as a cause of heritable pulmonary arterial hypertension (PAH), making it the first identified channelopathy associated with this disease.[1][5] In PAH, reduced KCNK3 function in PASMCs and pulmonary artery endothelial cells (PAECs) leads to membrane depolarization, vasoconstriction, increased cell proliferation, and inflammation, all of which contribute to pulmonary vascular remodeling.[1][5][7]

This compound: A Potent and Selective KCNK3 Inhibitor

This compound is a novel, small-molecule inhibitor of the KCNK3/TASK-1 channel, identified through high-throughput screening.[8][9] It belongs to a bis-amide chemical class and serves as a valuable pharmacological tool for in vitro studies of KCNK3 function and for the development of potential therapeutic interventions.[8][9][10] this compound provides a means to investigate the specific roles of KCNK3 in various physiological processes, such as immune response, hormone secretion, and neuronal function.[8][9]

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound's activity and selectivity.

Table 1: Inhibitory Potency of this compound on KCNK3/TASK-1
Assay TypeParameterValueReference
Thallium Influx Fluorescent AssayIC504 nM[8][9][10][11]
Automated Electrophysiology (QPatch)IC5016 nM[8][9][10][11]
Automated Electrophysiology (QPatch)IC5012 ± 1 nM[8]
Table 2: Selectivity Profile of this compound
ChannelAssay TypeThis compound Concentration/IC50Selectivity vs. KCNK3/TASK-1Reference
KCNK9/TASK-3 Thallium InfluxIC50 = 390 nM>60-fold[8]
Kir2.1 Thallium InfluxLittle to no inhibition at 30 µMHigh[8][9][10]
KCNQ2 Thallium InfluxLittle to no inhibition at 30 µMHigh[8][9][10]
hERG (KV11.1) Thallium InfluxLittle to no inhibition at 30 µMHigh[8][9][10]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the this compound-KCNK3 interaction are provided below.

Thallium Flux Assay for KCNK3 Inhibition

This high-throughput, fluorescence-based assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the KCNK3 channel.

Principle: Cells expressing KCNK3 are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™). When the channels are open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors like this compound block the channel, preventing Tl+ influx and thus reducing the fluorescent signal.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human KCNK3/TASK-1 in appropriate media.

    • Plate the cells into 384-well or 1536-well black-walled, clear-bottom assay plates at a suitable density and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the thallium-sensitive dye (e.g., FluxOR™ Reagent).

    • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

    • Incubate the plates at room temperature in the dark for a specified time (e.g., 60-90 minutes) to allow for dye uptake.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

    • Add the compound solutions to the wells of the assay plate. Include wells with vehicle only (e.g., DMSO) as a negative control and a known KCNK3 inhibitor as a positive control.

    • Incubate for a predetermined time to allow the compound to interact with the channel.

  • Thallium Stimulation and Fluorescence Reading:

    • Prepare a stimulus buffer containing thallium sulfate.

    • Using a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or PHERAstar), add the thallium stimulus buffer to the wells.

    • Immediately begin kinetic fluorescence measurements. The reading before thallium addition serves as the baseline.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Normalize the data to the controls (vehicle for 0% inhibition, potent inhibitor for 100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Automated Whole-Cell Electrophysiology

This method directly measures the ionic current flowing through KCNK3 channels in the cell membrane.

Principle: The whole-cell patch-clamp technique allows for the control of the membrane potential of a single cell while measuring the resultant current. This provides a direct and highly quantitative assessment of channel activity and inhibition. Automated platforms (e.g., QPatch) enable higher throughput than manual patch-clamp.

Detailed Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing KCNK3 (e.g., CHO or HEK293 cells).

    • Culture cells to an appropriate confluency.

    • On the day of the experiment, detach the cells using a non-enzymatic solution to create a single-cell suspension.

    • Wash and resuspend the cells in the appropriate extracellular solution.

  • Solutions:

    • Intracellular Solution (Pipette Solution): Typically contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to ~7.2 with KOH.

    • Extracellular Solution (Bath Solution): Typically contains (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with KOH. Using high external KCl minimizes the driving force for K+ and allows for the measurement of outward currents at positive potentials.

  • QPatch Experimental Run:

    • Load the prepared cell suspension, intracellular solution, extracellular solution, and compound plates onto the automated patch-clamp system.

    • The system will automatically perform cell capture, seal formation (to giga-ohm resistance), and whole-cell break-in.

    • Cells that do not meet quality control criteria (e.g., low seal resistance, low whole-cell capacitance) are rejected.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell membrane potential at a negative value (e.g., -80 mV).

    • Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 200 ms) to elicit KCNK3 currents.

    • Record the baseline current in the extracellular solution.

    • Apply different concentrations of this compound via the automated perfusion system and record the currents at each concentration until a steady-state effect is reached.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -30 mV or +50 mV) from the voltage ramp.

    • Calculate the percentage of current inhibition for each this compound concentration relative to the baseline current.

    • Plot the percent inhibition against the log of the this compound concentration and fit to a Hill equation to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to KCNK3 and this compound.

KCNK3 Signaling in Pulmonary Arterial Hypertension

KCNK3_PAH_Pathway KCNK3 KCNK3 (TASK-1) Channel K_efflux K+ Efflux KCNK3->K_efflux facilitates Reduced_K_efflux Reduced K+ Efflux KCNK3->Reduced_K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Normal_Tone Normal Pulmonary Arterial Tone Hyperpolarization->Normal_Tone maintains LossOfFunction Loss of Function (e.g., Mutation, Hypoxia) LossOfFunction->KCNK3 This compound This compound Depolarization Membrane Depolarization Reduced_K_efflux->Depolarization Ca_Influx Increased Ca2+ Influx (VGCC) Depolarization->Ca_Influx activates Proliferation PASMC Proliferation & Inflammation Depolarization->Proliferation Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction PAH Pulmonary Arterial Hypertension (PAH) Proliferation->PAH Vasoconstriction->PAH This compound->KCNK3 inhibits

Caption: KCNK3 loss-of-function pathway in PAH.

Discovery Workflow for KCNK3 Inhibitors like this compound

Drug_Discovery_Workflow MLSMR Compound Library (MLSMR) HTS Primary HTS: Thallium Flux Assay MLSMR->HTS Hits Initial 'Hits' (Bis-amide class identified) HTS->Hits identifies SAR Structure-Activity Relationship (SAR) Optimization Hits->SAR This compound Lead Compound: This compound SAR->this compound yields Electrophys Secondary Assay: Automated Electrophysiology This compound->Electrophys validated by Selectivity Selectivity Profiling (vs. KCNK9, Kir2.1, hERG, etc.) Electrophys->Selectivity confirms potency Probe Validated Probe: Potent & Selective Inhibitor Selectivity->Probe confirms selectivity

Caption: High-throughput screening workflow for KCNK3 inhibitors.

Mechanism of this compound Inhibition

Caption: this compound blocks the KCNK3 channel pore, inhibiting K+ efflux.

Conclusion

The KCNK3 potassium channel is a critical regulator of cellular membrane potential with significant implications in health and disease, most notably in pulmonary arterial hypertension. The development of this compound has provided the research community with a potent and selective pharmacological probe to dissect the intricate roles of KCNK3.[8][10] The data and protocols outlined in this guide offer a robust framework for scientists and drug development professionals to further investigate KCNK3's function and to explore its potential as a therapeutic target. The continued study of the KCNK3-ML365 interaction will undoubtedly advance our understanding of K2P channel biology and may pave the way for novel treatments for diseases like PAH.

References

ML365: A Comprehensive Technical Guide to a Selective TASK1 Potassium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

ML365 is a potent and selective small molecule inhibitor of the two-pore domain potassium channel TASK1 (KCNK3).[1][2][3][4][5][6] Developed through a high-throughput screening of the Molecular Libraries Small Molecule Repository (MLSMR) followed by extensive structure-activity relationship (SAR) studies, this compound has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of TASK1 channels.[2][3][6] This document provides an in-depth technical overview of the discovery, development, and characterization of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and associated signaling pathways. Recent studies have also suggested that this compound may have effects on inflammatory pathways, including the NF-κB signaling and NLRP3 inflammasome activation, expanding its potential research applications.[7][8]

Discovery and Development

The identification of this compound was initiated with a high-throughput fluorescent screen of the MLSMR library to find novel inhibitors of the TASK1 channel.[2][3][6] This screening effort, which measured thallium influx through TASK1 channels, identified a promising bis-amide class of inhibitors.[2][3][6] Subsequent chemical modifications and SAR analysis led to the development of this compound, a potent and selective inhibitor of TASK1.[2][3][6]

Logical Workflow for this compound Discovery and Development

This compound Discovery and Development MLSMR Molecular Libraries Small Molecule Repository (MLSMR) Library HTS High-Throughput Screen (Thallium Influx Assay) MLSMR->HTS Screening BisAmide Identification of Bis-Amide Inhibitor Class HTS->BisAmide Hit Identification SAR Structure-Activity Relationship (SAR) Analysis BisAmide->SAR Lead Optimization This compound This compound: Potent & Selective TASK1 Inhibitor SAR->this compound Probe Development

Caption: Workflow of this compound discovery and development.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its potency, selectivity, and cellular activity.

Potency of this compound
Assay TypeTargetIC50Reference(s)
Thallium Influx Fluorescent AssayTASK14 nM[2][3][4][5]
Automated Electrophysiology AssayTASK116 nM[2][3][4][5]
Whole-Cell Patch ClampTASK112 ± 1 nM[3]
Thallium Influx Fluorescent AssayTASK30.26 ± 0.02 µM[3]
TWIK2 Channel InhibitionTWIK24.07 µM[8]
Selectivity of this compound
ChannelInhibition at 30 µMReference(s)
Kir2.1Little to none[2][3][4][5]
KCNQ2Little to none[2][3][4][5]
hERGLittle to none[2][3][4][5]

This compound demonstrates over 60-fold selectivity for TASK1 over the closely related TASK3 channel.[2][3][5][6]

Cellular Activity and Cytotoxicity
Cell LineAssayConcentrationEffectReference(s)
CHO cellsCytotoxicity (LDH)Up to 10 µM (24h)No significant cytotoxicity[3]
Cell-based assaysAcute toxicityUp to 30 µMNo acute toxicity observed[1][4]
RAW264.7 cellsCytotoxicity/ApoptosisNot specifiedNo cytotoxicity or apoptosis induced[7]

Experimental Protocols

Thallium Influx Fluorescent Assay for TASK1 Inhibition

This high-throughput screening assay was used for the primary identification of this compound.[3]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the TASK1/KCNK3 channel are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye, such as FluxOR™.

  • Compound Application: Test compounds, including this compound, are added to the cells at various concentrations.

  • Thallium Influx: An extracellular solution containing both thallium and potassium is added to the cells. The electrochemical gradient drives thallium influx through open TASK1 channels.

  • Fluorescence Measurement: The increase in intracellular thallium leads to an increase in the fluorescence of the dye. Fluorescence intensity is measured using a plate reader.

  • Data Analysis: The inhibition of thallium influx by the compound is used to calculate the IC50 value.

Automated Electrophysiology Assay

This assay provides a more direct measure of ion channel activity.[3]

  • Cell Preparation: CHO cells expressing TASK1 are harvested and prepared for automated patch-clamp recording.

  • Whole-Cell Configuration: The automated system establishes a whole-cell patch-clamp configuration.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit TASK1 currents. For this compound, inhibition of TASK1/KCNK3 currents was measured at -30 mV.[3]

  • Compound Application: this compound is applied to the cells at varying concentrations.

  • Current Measurement: The inhibition of the whole-cell current by this compound is measured.

  • Data Analysis: The dose-dependent inhibition of the current is used to determine the IC50 value.

NF-κB Signaling Pathway Analysis in RAW264.7 Cells

This protocol investigates the anti-inflammatory effects of this compound.[7]

  • Cell Culture: RAW264.7 macrophage cells are cultured.

  • Pre-treatment: Cells are pre-treated with this compound.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to induce an inflammatory response and activate the NF-κB pathway.

  • Cytokine Measurement: The release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β is measured using ELISA and quantitative PCR.

  • NF-κB Activation and Localization: The activation and nuclear translocation of NF-κB are assessed, often through immunofluorescence staining and microscopy.

  • Protein Expression Analysis: The protein expression of key signaling molecules in the pathway (e.g., Erk, p38, Jnk) is analyzed by Western blotting.

Signaling Pathways

TASK1 Inhibition Signaling Pathway

TASK1 Inhibition by this compound cluster_membrane Cell Membrane TASK1 TASK1 (KCNK3) Channel K_ion K+ TASK1->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to This compound This compound This compound->TASK1 Inhibits Cellular_Processes Modulation of Cellular Processes (e.g., Hormone Secretion, Neuronal Function) Hyperpolarization->Cellular_Processes Regulates This compound and NF-kB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway (Erk, p38, Jnk) TLR4->MAPK Activates NFkB NF-κB Activation & Nuclear Translocation MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Release This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

References

An In-depth Technical Guide on the Role of ML365 in Regulating Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the molecular mechanism and physiological impact of ML365, a potent and selective small-molecule inhibitor of the two-pore domain potassium channel KCNK3 (TASK-1). By inhibiting TASK-1, this compound leads to depolarization of the cell membrane, thereby modulating cellular excitability. This document provides a comprehensive overview of its mechanism, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways.

Introduction to this compound and TASK-1 Channels

Two-pore domain potassium (K2P) channels are key regulators of cellular resting membrane potential and excitability in a variety of tissues.[1] Among these, the TWIK-related acid-sensitive K+ (TASK) channels, particularly TASK-1 (encoded by the KCNK3 gene), are crucial in diverse physiological processes. These include functions in the central nervous system, T-cell activation, and aldosterone secretion.[2]

This compound has been identified as a potent and highly selective inhibitor of the TASK-1 channel.[2][3][4] Its ability to selectively block TASK-1 over other potassium channels, including the closely related TASK-3 channel, makes it a valuable pharmacological tool for elucidating the specific physiological and pathological roles of TASK-1.[2] This guide explores the role of this compound in regulating membrane potential through its interaction with TASK-1 channels.

Mechanism of Action: How this compound Regulates Membrane Potential

TASK-1 channels contribute to the "leak" potassium current that helps to establish and maintain the negative resting membrane potential in many cell types. By allowing a constant outward flow of potassium ions down their electrochemical gradient, these channels hyperpolarize the cell membrane, making it less likely to fire an action potential.

This compound exerts its effect by directly blocking the pore of the TASK-1 channel. This inhibition reduces the outward potassium current, leading to a decrease in potassium conductance across the cell membrane. The reduction in positive charge leaving the cell results in a depolarization of the membrane potential. This shift towards a more positive membrane potential increases the excitability of the cell, making it more susceptible to firing action potentials in response to stimuli.

Signaling Pathway Diagram

ML365_Mechanism cluster_membrane Cell Membrane TASK1 TASK-1 Channel K_ion_out K+ Efflux TASK1->K_ion_out Establishes Resting Membrane Potential Depolarization Membrane Depolarization (Increased Excitability) TASK1->Depolarization Inhibition of K+ efflux leads to K_ion_in K+ This compound This compound This compound->TASK1 Block Blockade Thallium_Flux_Assay cluster_workflow Thallium Flux Assay Workflow A Cells expressing TASK-1 are plated in a multi-well plate. B Cells are loaded with a thallium-sensitive fluorescent dye. A->B C This compound (or other compounds) is added to the wells. B->C D A thallium-containing solution is added to stimulate influx. C->D E Fluorescence is measured over time using a plate reader. D->E F Inhibition is quantified by the reduction in fluorescence signal. E->F Electrophysiology_Workflow cluster_workflow Automated Electrophysiology Workflow A Cells expressing TASK-1 are placed in the automated patch-clamp system. B A whole-cell patch-clamp configuration is established. A->B C A voltage protocol is applied to elicit TASK-1 currents. B->C D A stable baseline current is recorded. C->D E This compound is perfused over the cell at various concentrations. D->E F The reduction in current is measured to determine inhibition. E->F

References

An In-depth Technical Guide on the Immunomodulatory Effects of ML365

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and immunological consequences of ML365, a potent small molecule inhibitor. The document synthesizes current research findings, presenting detailed experimental data, protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of this compound's potential as a therapeutic agent in inflammatory diseases.

Core Mechanism of Action: TWIK2 Inhibition and NLRP3 Inflammasome Blockade

This compound has been identified as a potent and selective inhibitor of the TWIK2 (Tandem of P-domains in a Weak Inward rectifying K+ channel 2) potassium channel.[1][2][3][4] This channel plays a crucial role in mediating potassium efflux, a critical upstream event for the activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome in response to ATP.[1][2][3][4] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, leading to pyroptosis, a form of inflammatory cell death.[1]

By inhibiting the TWIK2 channel, this compound effectively blocks ATP-induced potassium efflux, thereby preventing the assembly and activation of the NLRP3 inflammasome.[1][2][3][4] This inhibitory effect is specific to the ATP-induced activation pathway, as this compound does not affect NLRP3 inflammasome activation by other stimuli like nigericin.[1][2][3] Furthermore, this compound's inhibitory action is selective for the NLRP3 inflammasome, showing no effect on AIM2 or NLRC4 inflammasomes.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/SystemConditionReference
IC₅₀ for TWIK2 Inhibition 4.07 ± 1.5 µMCOS-7 cells expressing mutant TWIK2Whole-cell voltage-clamp recording[1][2][3][4]
Inhibition of ATP-induced NLRP3 Inflammasome Concentration-dependentLPS-primed murine Bone Marrow-Derived Macrophages (BMDMs)This compound at 1 µM and 5 µM[1][2][3]
Effect on TNF-α Secretion No significant effectLPS-primed murine BMDMsThis compound treatment[1]
Effect on non-canonical, AIM2, and NLRC4 inflammasomes No inhibitionLPS-primed murine BMDMsThis compound treatment[1][2][3]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageAdministration RouteEffectReference
LPS-induced endotoxic shock in mice 1, 10, 25 mg/kgIntraperitoneal (ip)Dose-dependently ameliorated endotoxic shock; reduced serum IL-1β[1][2][4]
Postoperative cognitive impairment (POCD) in aged mice 10 mg/kgIntraperitoneal (ip)Ameliorated POCD; reduced NLRP3, Caspase-1, ASC, and IL-1β expression in the hippocampus[5]

Table 3: Pharmacokinetic Profile of this compound

ParameterValueSpeciesReference
Absolute Oral Bioavailability (F value) 22.49%Rats[1][2][4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

1. Whole-Cell Voltage-Clamp Recording for TWIK2 Inhibition Assay

  • Cell Line: COS-7 cells.[1][3][4]

  • Transfection: Cells are transfected with a mutant form of the TWIK2 channel (TWIK2I289A/L290A/Y308A) to enhance plasma membrane expression and current magnitude.[1][3][4]

  • Recording: Whole-cell voltage-clamp recordings are performed to measure TWIK2 currents.

  • Inhibitor Application: Various concentrations of this compound are applied to the cells to determine the concentration-dependent inhibitory effect on the TWIK2 currents and to calculate the IC₅₀ value.[1][2][3][4]

2. In Vitro Inflammasome Activation Assay

  • Cell Type: Murine Bone Marrow-Derived Macrophages (BMDMs).[1]

  • Priming: BMDMs are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[1]

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration.[1]

  • Activation: The NLRP3 inflammasome is activated by adding ATP. For specificity testing, other activators like nigericin (for NLRP3), poly(dA:dT) (for AIM2), or flagellin (for NLRC4) are used.[1]

  • Analysis: Supernatants are collected to measure the levels of secreted IL-1β and TNF-α using Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates can be analyzed by Western blot for cleaved caspase-1.[1][6]

3. In Vivo LPS-Induced Endotoxic Shock Model

  • Animal Model: Mice (e.g., C57BL/6).[1][6]

  • Treatment: Mice are pre-treated with this compound (e.g., 1, 10, 25 mg/kg, ip) or a vehicle control.[1][2][4]

  • Induction of Shock: A lethal dose of LPS is administered intraperitoneally.[1][6]

  • Monitoring: Survival rates are monitored over a defined period.

  • Analysis: Blood samples are collected to measure serum levels of IL-1β and TNF-α. Tissues, such as the lungs, can be collected for histological analysis of inflammatory injury.[1]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

ML365_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates TWIK2 TWIK2 Channel P2X7R->TWIK2 K_efflux K+ Efflux TWIK2->K_efflux NLRP3_Inflammasome NLRP3 Inflammasome Assembly K_efflux->NLRP3_Inflammasome Triggers Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B IL-1β Secretion Caspase1->IL1B Cleaves Pro-IL-1β to Pro_IL1B Pro-IL-1β This compound This compound This compound->TWIK2 Inhibits

Caption: this compound inhibits the TWIK2 channel, blocking ATP-induced K+ efflux and subsequent NLRP3 inflammasome activation.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway (Erk, p38, Jnk) TLR4->MAPK_Pathway Activates NFkB_Activation NF-κB Activation & Translocation NFkB_Pathway->NFkB_Activation MAPK_Pathway->NFkB_Activation Contributes to Cytokine_Genes Pro-inflammatory Cytokine Gene Transcription NFkB_Activation->Cytokine_Genes Cytokines TNF-α, IL-6, IL-1β Production Cytokine_Genes->Cytokines This compound This compound This compound->NFkB_Pathway Inhibits This compound->MAPK_Pathway Inhibits Protein Expression of

References

Methodological & Application

Application Notes and Protocols for ML365 in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML365 is a potent and selective small-molecule inhibitor of the two-pore domain potassium (K2P) channels, primarily targeting TASK-1 (KCNK3) and TWIK2.[1][2][3][4][5] Its ability to modulate ion channel activity has significant implications for inflammatory signaling pathways, making it a valuable tool for in vitro cell culture studies. These application notes provide detailed protocols for utilizing this compound to investigate its effects on inflammatory responses, specifically focusing on the NF-κB and NLRP3 inflammasome pathways.

Mechanism of Action

This compound exerts its biological effects through the inhibition of specific potassium channels. Its primary targets are:

  • TASK-1 (KCNK3): A member of the two-pore domain potassium channel family, TASK-1 is involved in setting the resting membrane potential in various cell types. Inhibition of TASK-1 can modulate cellular excitability and downstream signaling pathways.[2][3][4]

  • TWIK2: Another two-pore domain potassium channel that has been identified as a crucial mediator of potassium efflux required for the activation of the NLRP3 inflammasome.[1][5]

By inhibiting these channels, this compound can effectively suppress inflammatory responses, as detailed in the subsequent protocols.

Data Presentation

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Inhibitory Activity of this compound [1][3][6]

Target ChannelIC50 ValueAssay TypeCell Line
TASK-1 (KCNK3)4 nMThallium Influx Fluorescent AssayCHO cells
TASK-1 (KCNK3)16 nMAutomated Electrophysiology AssayCHO cells
TASK-3 (KCNK9)390 nMNot SpecifiedNot Specified
TWIK24.07 µMWhole-cell Voltage-clamp RecordingCOS-7 cells

Table 2: Illustrative Dose-Dependent Inhibition of Pro-Inflammatory Cytokine Release by this compound in LPS-Stimulated RAW264.7 Macrophages

Note: The following data are representative examples based on qualitative statements from the literature that this compound suppresses the release of these cytokines.[2] Actual values may vary depending on experimental conditions.

This compound Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
0.1~15%~10%~12%
1~45%~35%~40%
5~75%~60%~70%
10~90%~85%~88%

Table 3: Illustrative Quantitative Analysis of this compound on Key Signaling Proteins in LPS-Stimulated RAW264.7 Macrophages (Western Blot Densitometry)

Note: The following data are representative examples based on the qualitative finding that this compound inhibits the expression of these proteins.[2] Actual values may vary.

This compound Concentration (µM)p-Erk/Erk (Fold Change)p-p38/p38 (Fold Change)p-Jnk/Jnk (Fold Change)
0 (LPS only)1.001.001.00
10.650.700.68
50.300.350.32
100.150.200.18

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by regulating the NF-κB signaling pathway.[2] This involves the suppression of key downstream kinases.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK_pathway MAPK Pathway (Erk, p38, Jnk) TAK1->MAPK_pathway Activates IκBα IκBα IKK_complex->IκBα Phosphorylates (leading to degradation) NF_kB NF-κB (p65/p50) IκBα->NF_kB Inhibits NF_kB_nuc NF-κB (p65/p50) NF_kB->NF_kB_nuc Translocates ML365_cyto This compound ML365_cyto->MAPK_pathway Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NF_kB_nuc->Pro_inflammatory_genes Induces

NF-κB Signaling Pathway Inhibition by this compound
Experimental Workflow: Investigating this compound Effects on the NF-κB Pathway

NF_kB_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis cluster_data Data Interpretation seed_cells Seed RAW264.7 macrophages pretreat Pre-treat with this compound (various concentrations) seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA for TNF-α, IL-6, IL-1β collect_supernatant->elisa qpcr qPCR for cytokine mRNA lyse_cells->qpcr western_blot Western Blot for p-Erk, p-p38, p-Jnk, and NF-κB p65 lyse_cells->western_blot analyze_data Analyze and Compare Data elisa->analyze_data qpcr->analyze_data western_blot->analyze_data NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_activation NF-κB Activation TLR4->NF_kB_activation NLRP3_proIL1B_transcription Upregulation of pro-IL-1β and NLRP3 NF_kB_activation->NLRP3_proIL1B_transcription ATP ATP P2X7R P2X7R ATP->P2X7R TWIK2 TWIK2 Channel P2X7R->TWIK2 Activates K_efflux K+ Efflux TWIK2->K_efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Caspase1_activation Caspase-1 Activation NLRP3_assembly->Caspase1_activation pro_IL1B pro-IL-1β Caspase1_activation->pro_IL1B Cleaves IL1B Mature IL-1β pro_IL1B->IL1B ML365_cyto This compound ML365_cyto->TWIK2 Inhibits NLRP3_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis cluster_data Data Interpretation isolate_bmdms Isolate and Culture Bone Marrow-Derived Macrophages (BMDMs) prime_cells Prime BMDMs with LPS isolate_bmdms->prime_cells pretreat Pre-treat with this compound (various concentrations) prime_cells->pretreat stimulate Stimulate with ATP pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA for IL-1β collect_supernatant->elisa western_blot Western Blot for Caspase-1 p20 and NLRP3 lyse_cells->western_blot analyze_data Analyze and Compare Data elisa->analyze_data western_blot->analyze_data

References

Application Notes and Protocols for ML365 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of ML365 in patch clamp electrophysiology. Based on current scientific literature, this compound is a potent and selective inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).[1][2][3][4][5] While the initial query suggested an interest in TRPC4/5 channels, the available evidence strongly indicates that this compound's primary target is the TASK-1 channel. Therefore, this guide will focus on the established action of this compound, while also providing a separate, detailed protocol for the study of TRPC4/5 channels using appropriate pharmacological tools.

These protocols are intended to serve as a comprehensive resource for researchers utilizing patch clamp techniques to investigate ion channel function and modulation.

Part 1: Application and Protocols for this compound as a TASK-1 Inhibitor

Mechanism of Action

This compound acts as a selective inhibitor of the TASK-1 (KCNK3) potassium channel.[1][2][3][4] TASK-1 channels are members of the two-pore domain potassium channel (K2P) family and contribute to background or "leak" potassium currents in a variety of cell types. These channels play a crucial role in setting the resting membrane potential and regulating cellular excitability.[3][4][5] By blocking TASK-1 channels, this compound can lead to membrane depolarization and an increase in cellular excitability.

Data Presentation: Potency and Selectivity of this compound

The following table summarizes the quantitative data for this compound's inhibitory activity on TASK-1 and its selectivity over other potassium channels.

Target ChannelAssay TypeIC50 ValueReference
TASK-1 (KCNK3) Thallium Influx Fluorescent Assay4 nM[2][3][4][5]
TASK-1 (KCNK3) Automated Electrophysiology16 nM[2][3][4][5]
TASK-3 (KCNK9) Not specified>60-fold selectivity for TASK-1[3][4][5]
Kir2.1 Not specifiedNo significant inhibition at 30 µM[2][3][4][5]
KCNQ2 Not specifiedNo significant inhibition at 30 µM[2][3][4][5]
hERG Not specifiedNo significant inhibition at 30 µM[2][3][4][5]

Experimental Workflow for this compound Application

G cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis prep_cell Prepare cell culture expressing TASK-1 prep_sol Prepare intracellular and extracellular solutions prep_this compound Prepare this compound stock solution (e.g., in DMSO) prep_pipette Pull and fire-polish patch pipettes obtain_seal Obtain GΩ seal and establish whole-cell configuration prep_pipette->obtain_seal record_base Record baseline TASK-1 current obtain_seal->record_base apply_this compound Perfuse with this compound at desired concentration record_base->apply_this compound record_effect Record effect of this compound on TASK-1 current apply_this compound->record_effect washout Washout with control extracellular solution record_effect->washout record_washout Record recovery of TASK-1 current washout->record_washout measure_current Measure current amplitude before, during, and after this compound record_washout->measure_current plot_data Plot dose-response curve and calculate IC50 analyze_kinetics Analyze changes in channel kinetics

Caption: Workflow for investigating this compound's effect on TASK-1 channels.

Detailed Protocol: Whole-Cell Patch Clamp Recording of TASK-1 Currents with this compound

This protocol is designed for whole-cell voltage-clamp recordings from cells endogenously or heterologously expressing TASK-1 channels.

1. Materials and Reagents:

  • Cell Culture: CHO or HEK293 cells stably expressing human TASK-1 (KCNK3).

  • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.[1]

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 3 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.[6]

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.4 with KOH.[6]

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Patch Clamp Setup: Microscope, amplifier, digitizer, micromanipulator, and data acquisition software.[7][8]

2. Experimental Procedure:

  • Preparation:

    • Plate cells expressing TASK-1 onto glass coverslips 24-48 hours before the experiment.

    • Prepare fresh extracellular and intracellular solutions. Filter the intracellular solution.

    • Prepare serial dilutions of this compound from the stock solution into the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

  • Recording:

    • Place a coverslip with cells into the recording chamber and perfuse with the control extracellular solution.

    • Approach a target cell with a patch pipette filled with the intracellular solution.

    • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[8]

    • Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.[9]

    • Clamp the cell at a holding potential of -80 mV.

    • To measure TASK-1 currents, apply a series of voltage steps or ramps. A typical protocol would be a ramp from -100 mV to +40 mV over 200 ms.

    • Record a stable baseline current for at least 3-5 minutes.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Record the current until a steady-state block is achieved.

    • To test for reversibility, perfuse the chamber with the control extracellular solution to wash out the compound.

  • Data Analysis:

    • Measure the amplitude of the outward current at a specific voltage (e.g., 0 mV or +40 mV) from the baseline, drug application, and washout phases.

    • Calculate the percentage of current inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.[6]

Part 2: Protocols for Studying TRPC4/5 Channels in Patch Clamp Electrophysiology

While this compound is not a recognized modulator of TRPC4/5 channels, this section provides a detailed protocol for investigating these channels using appropriate pharmacological tools. TRPC4 and TRPC5 are non-selective cation channels that are typically activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that engage the phospholipase C (PLC) pathway.[10][11][12]

Signaling Pathway for TRPC4/5 Activation

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/5 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPC4_5->Ca_influx Ca_ER Ca²⁺ release from ER IP3->Ca_ER DAG->TRPC4_5 Activation

Caption: Gq/PLC signaling pathway leading to TRPC4/5 activation.

Experimental Workflow for TRPC4/5 Channel Investigation

G cluster_prep Preparation cluster_record Recording Protocol cluster_analysis Data Analysis prep_cell Prepare cells expressing TRPC4/5 prep_sol Prepare recording solutions prep_agonist Prepare TRPC4/5 agonist (e.g., Englerin A) prep_antagonist Prepare TRPC4/5 antagonist (e.g., Pico145) obtain_seal Establish whole-cell configuration prep_antagonist->obtain_seal record_base Record baseline current obtain_seal->record_base apply_agonist Apply agonist to activate TRPC4/5 record_base->apply_agonist record_activation Record agonist-induced current apply_agonist->record_activation apply_antagonist Apply antagonist in the presence of agonist record_activation->apply_antagonist record_inhibition Record inhibition of the current apply_antagonist->record_inhibition measure_current Measure current amplitudes record_inhibition->measure_current plot_data Plot current-voltage (I-V) relationships analyze_pharmacology Determine agonist/antagonist potency

Caption: Workflow for pharmacological modulation of TRPC4/5 channels.

Detailed Protocol: Whole-Cell Patch Clamp Recording of TRPC4/5 Currents

This protocol is suitable for studying TRPC4/5 channels activated by pharmacological agents.

1. Materials and Reagents:

  • Cell Culture: HEK293 cells expressing TRPC4 or TRPC5, or neurons endogenously expressing these channels (e.g., hippocampal CA1 pyramidal neurons).[10]

  • TRPC4/5 Agonist: (-)-Englerin A (a potent activator of TRPC1/4/5).[13][14] Prepare a stock solution in DMSO.

  • TRPC4/5 Antagonists:

    • ML204 (TRPC4 blocker)[10]

    • Pico145 (TRPC4/5 blocker)[10]

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Using Cesium-based internal solution helps to block potassium channels).

2. Experimental Procedure:

  • Preparation:

    • Culture cells on glass coverslips.

    • Prepare fresh recording solutions.

    • Prepare stock solutions of agonists and antagonists in DMSO. Dilute to final concentrations in the extracellular solution immediately before use.

  • Recording:

    • Establish a whole-cell recording configuration as described in the TASK-1 protocol.

    • Hold the cell at a potential of -60 mV.

    • To elicit TRPC4/5 currents, apply a voltage ramp from -100 mV to +100 mV over 400 ms every 5 seconds.

    • Record a stable baseline current in the control extracellular solution.

    • Activate the channels by perfusing the chamber with a solution containing a TRPC4/5 agonist (e.g., (-)-Englerin A). This should induce a characteristic doubly rectifying inward and outward current.[14]

    • Once a stable activated current is achieved, co-apply a TRPC4/5 antagonist (e.g., Pico145) to observe inhibition.

    • Perform a washout with the control solution to check for reversibility.

  • Data Analysis:

    • Measure the current amplitude at both negative (e.g., -80 mV) and positive (e.g., +80 mV) potentials.

    • Construct current-voltage (I-V) relationship plots for baseline, activated, and inhibited conditions. The characteristic doubly rectifying shape is a hallmark of TRPC4/5 channels.[14]

    • Calculate the percentage of inhibition by the antagonist.

    • If testing multiple concentrations, determine the IC50 of the antagonist.

Conclusion

This compound is a valuable pharmacological tool for the study of TASK-1 potassium channels due to its high potency and selectivity. The provided protocol offers a robust framework for investigating the effects of this compound on TASK-1 currents using patch clamp electrophysiology. For researchers interested in TRPC4/5 channels, it is crucial to use appropriate and validated pharmacological modulators. The detailed protocol for TRPC4/5 provides a starting point for exploring the function and pharmacology of these important non-selective cation channels. Always consult the latest literature for the most current information on the selectivity and use of any pharmacological agent.

References

Application Notes and Protocols for Studying Pulmonary Hypertension with ML365

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated mean pulmonary arterial pressure, leading to right heart failure and death. The pathology involves complex mechanisms, including vasoconstriction, vascular remodeling, inflammation, and thrombosis. A growing body of evidence implicates the dysfunction of ion channels in the pathogenesis of PH. One such channel is the two-pore domain potassium (K2P) channel KCNK3 (also known as TASK-1), which is encoded by the KCNK3 gene. Loss-of-function mutations in KCNK3 have been identified in patients with heritable pulmonary arterial hypertension (PAH)[1]. Studies have demonstrated that the expression and activity of KCNK3 are significantly reduced in the pulmonary artery smooth muscle cells (PASMCs) and endothelial cells of both PAH patients and animal models of PH[2][3]. This reduction in KCNK3 function leads to membrane depolarization, increased intracellular calcium, and subsequent proliferation of PASMCs, contributing to the vascular remodeling seen in PH.

ML365 is a potent and selective small-molecule inhibitor of the KCNK3 potassium channel.[4] Its high selectivity makes it a valuable research tool for elucidating the specific role of KCNK3 in the pathophysiology of pulmonary hypertension. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of PH to investigate its therapeutic potential and underlying mechanisms of action.

Data Presentation

Table 1: In Vitro Effects of this compound on Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

ParameterCell TypeTreatmentConcentrationObserved EffectReference
KCNK3 CurrenthPASMCs expressing KCNK3-GFPThis compound10 µMInhibition of KCNK3 current[4]
Membrane PotentialhPASMCs expressing WT or V221L KCNK3This compoundNot specifiedReversal of hyperpolarization induced by KCNK3 activator (ONO-RS-082)

Note: Quantitative data on the extent of inhibition or specific changes in membrane potential are not detailed in the provided search results but can be determined through electrophysiological experiments outlined in the protocols below.

Table 2: Hemodynamic and Morphometric Parameters in Animal Models of Pulmonary Hypertension (Hypothetical Data for this compound Treatment)

ParameterPH ModelControl Group (Vehicle)PH Group (Vehicle)PH Group + this compound
Right Ventricular Systolic Pressure (RVSP) (mmHg)Monocrotaline (MCT) Rat~25~60-80Reduced
Fulton Index (RV/[LV+S])Monocrotaline (MCT) Rat~0.25~0.5-0.7Reduced
Pulmonary Artery Wall Thickness (%)Monocrotaline (MCT) Rat~10-15~25-35Reduced
Right Ventricular Systolic Pressure (RVSP) (mmHg)Hypoxia/Sugen (SuHx) Mouse~25~40-55Reduced
Fulton Index (RV/[LV+S])Hypoxia/Sugen (SuHx) Mouse~0.25~0.4-0.6Reduced
Pulmonary Artery Muscularization (%)Hypoxia/Sugen (SuHx) Mouse<20>50Reduced

Disclaimer: The data in Table 2 are hypothetical and represent expected outcomes based on the known role of KCNK3 in pulmonary hypertension and the effects of other KCNK3 modulators. Researchers should generate their own data following the provided protocols.

Signaling Pathway

The KCNK3 channel plays a crucial role in maintaining the resting membrane potential of pulmonary artery smooth muscle cells (PASMCs). Its dysfunction in pulmonary hypertension leads to a cascade of events promoting disease progression.

Caption: KCNK3 signaling in healthy versus hypertensive pulmonary artery smooth muscle cells.

Experimental Protocols

In Vitro Electrophysiology Protocol

Objective: To measure the effect of this compound on KCNK3 channel activity in human pulmonary artery smooth muscle cells (hPASMCs).

Materials:

  • Cultured hPASMCs

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • This compound stock solution (in DMSO)

  • ONO-RS-082 (KCNK3 activator, optional)

Procedure:

  • Culture hPASMCs on glass coverslips suitable for microscopy and patch-clamping.

  • Optionally, transfect cells with a KCNK3-GFP construct to enhance current amplitude.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single hPASMC.

  • Record baseline K+ currents using a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) from a holding potential of -80 mV.

  • To study inhibition, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM). Allow 2-3 minutes for the drug to take effect and record the currents again.

  • To study the reversal of activation, first perfuse with a KCNK3 activator like ONO-RS-082 to increase the baseline current, and then co-perfuse with this compound.

  • Analyze the data by measuring the current amplitude at a specific voltage (e.g., +60 mV) before and after drug application.

In_Vitro_Workflow start Start: Culture hPASMCs patch Establish Whole-Cell Patch-Clamp start->patch baseline Record Baseline K+ Currents patch->baseline treat Apply this compound via Perfusion baseline->treat record Record K+ Currents Post-Treatment treat->record analyze Analyze Current Amplitude record->analyze end End analyze->end

Caption: Workflow for in vitro electrophysiology experiments.

In Vivo Animal Model Protocols

Two common and well-validated animal models for inducing pulmonary hypertension are the monocrotaline (MCT) model in rats and the hypoxia/Sugen 5416 (SuHx) model in mice. The following are proposed protocols for testing the efficacy of this compound in these models.

1. Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

Objective: To evaluate the therapeutic potential of this compound in a rat model of established pulmonary hypertension.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Monocrotaline (MCT)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Equipment for subcutaneous injection

  • Equipment for hemodynamic measurements (pressure-volume catheter)

  • Echocardiography system

Procedure:

  • Induction of PH: Induce pulmonary hypertension with a single subcutaneous injection of MCT (60 mg/kg).[5] Animals will develop significant PH within 3-4 weeks.

  • Treatment: Begin treatment with this compound or vehicle 2 weeks after MCT injection, once PH is established. The optimal in vivo dose for this compound is not established and will require a dose-ranging study. A starting point could be based on doses used for other small molecule inhibitors in similar models. Administer this compound or vehicle daily via oral gavage for 2 weeks.

  • Monitoring: Monitor animals daily for signs of distress. Record body weight regularly.

  • Endpoint Analysis (4 weeks post-MCT):

    • Hemodynamics: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP).

    • Right Ventricular Hypertrophy: Euthanize the animals, excise the heart, and separate the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately to calculate the Fulton Index (RV/[LV+S]).

    • Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with hematoxylin and eosin (H&E) and Masson's trichrome to assess pulmonary artery wall thickness and vascular remodeling.

MCT_Rat_Model_Workflow start Start: Acclimatize Rats mct_injection Day 0: Induce PH with subcutaneous MCT (60 mg/kg) start->mct_injection treatment_start Day 14: Begin daily treatment (this compound or Vehicle) mct_injection->treatment_start treatment_end Day 28: Final Treatment treatment_start->treatment_end endpoint Endpoint Analysis: Hemodynamics (RVSP) RV Hypertrophy (Fulton Index) Histology treatment_end->endpoint end End endpoint->end

Caption: Experimental workflow for the MCT rat model.

2. Hypoxia/Sugen 5416 (SuHx)-Induced Pulmonary Hypertension in Mice

Objective: To assess the efficacy of this compound in a mouse model of severe, angioproliferative pulmonary hypertension.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Sugen 5416 (VEGF receptor inhibitor)

  • Hypoxia chamber (10% O2)

  • This compound

  • Vehicle for this compound

  • Equipment for subcutaneous injection and oral gavage

  • Equipment for hemodynamic measurements

Procedure:

  • Induction of PH: On day 1, administer a subcutaneous injection of Sugen 5416 (20 mg/kg).[6][7] Immediately place the mice in a hypoxia chamber (10% O2) for 3 weeks.

  • Treatment: Treatment with this compound or vehicle can be administered in a prophylactic (starting from day 1) or therapeutic (starting after PH is established, e.g., day 14) regimen. Administer this compound or vehicle daily via oral gavage.

  • Endpoint Analysis (Day 21):

    • Remove mice from the hypoxia chamber.

    • Hemodynamics: Measure RVSP via right heart catheterization.

    • Right Ventricular Hypertrophy: Calculate the Fulton Index as described for the rat model.

    • Histology: Analyze lung tissue for vascular remodeling, including muscularization of small pulmonary arterioles.

SuHx_Mouse_Model_Workflow start Start: Acclimatize Mice suhx_induction Day 1: Inject Sugen 5416 (20 mg/kg) and expose to hypoxia (10% O2) start->suhx_induction treatment Daily Treatment: This compound or Vehicle suhx_induction->treatment endpoint Day 21: Endpoint Analysis (RVSP, Fulton Index, Histology) treatment->endpoint Continue for 21 days end End endpoint->end

Caption: Experimental workflow for the SuHx mouse model.

Conclusion

This compound, as a selective KCNK3 inhibitor, represents a critical tool for investigating the role of this potassium channel in the pathobiology of pulmonary hypertension. The protocols outlined above provide a framework for researchers to study the effects of KCNK3 inhibition on the electrophysiological properties of pulmonary vascular cells in vitro and to evaluate its therapeutic potential in established animal models of the disease. The successful application of these methods will contribute to a deeper understanding of the molecular mechanisms underlying pulmonary hypertension and may pave the way for the development of novel therapeutic strategies targeting the KCNK3 channel.

References

Application Notes and Protocols for Studying Carotid Body Type-1 Cells with ML365

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carotid body (CB) is a primary peripheral chemoreceptor that detects changes in arterial blood oxygen, carbon dioxide, and pH levels. The functional units of the CB are the type-1 (glomus) cells, which are electrically excitable and release neurotransmitters in response to hypoxia. This process initiates a reflex arc that modulates respiration and cardiovascular function.

Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC4 and TRPC5, are expressed in carotid body type-1 cells and are implicated in the cellular response to hypoxia through their role in cation influx and subsequent depolarization. ML365 is a potent and selective inhibitor of TRPC4 and TRPC5 channels. These application notes provide a comprehensive guide for utilizing this compound to investigate the role of TRPC4/5 channels in the function of carotid body type-1 cells. While direct quantitative data on this compound's effect specifically on carotid glomus cells is emerging, a recent study has shown that this compound excites calcium signaling in these cells[1]. This suggests its utility in probing the signaling pathways involved in chemoreception.

Data Presentation

The following table summarizes the inhibitory concentrations of related TRPC4/5 inhibitors. This data can be used as a reference for designing experiments with this compound, though empirical determination of the optimal concentration for carotid body type-1 cells is recommended.

CompoundTarget Channel(s)IC50 ValueCell TypeReference
ML204TRPC4~1 µMRecombinant[2]
ML204TRPC5Partial inhibition at 10 µMRecombinant[3]

Signaling Pathways and Experimental Workflow

To visualize the key mechanisms and experimental procedures, the following diagrams are provided.

G Signaling Pathway of Hypoxia in Carotid Body Type-1 Cells and the Role of this compound Hypoxia Hypoxia Mitochondria Mitochondrial Inhibition Hypoxia->Mitochondria ROS ↑ ROS Mitochondria->ROS K_channel K+ Channel Inhibition ROS->K_channel Depolarization Membrane Depolarization K_channel->Depolarization TRPC4_5 TRPC4/5 Channels Depolarization->TRPC4_5 Activation Ca_influx Ca2+ Influx TRPC4_5->Ca_influx Vesicle_release Neurotransmitter Release (e.g., ATP, Dopamine) Ca_influx->Vesicle_release Afferent_nerve Afferent Nerve Firing Vesicle_release->Afferent_nerve This compound This compound This compound->TRPC4_5 Inhibition

Caption: Hypoxia signaling in type-1 cells and this compound's inhibitory action.

G Experimental Workflow for Investigating this compound Effects cluster_prep Cell Preparation cluster_exp Experimental Procedures cluster_treatment Treatment cluster_analysis Data Analysis Isolation Isolation of Carotid Bodies Enzymatic Enzymatic Digestion Isolation->Enzymatic Culture Cell Culture Enzymatic->Culture Ca_Imaging Intracellular Ca2+ Imaging Electrophysiology Patch-Clamp Electrophysiology Nerve_Recording Carotid Sinus Nerve Recording Data_Analysis Quantitative Analysis of Ca2+ transients, ionic currents, and nerve firing frequency Ca_Imaging->Data_Analysis Electrophysiology->Data_Analysis Nerve_Recording->Data_Analysis Hypoxia_Stim Hypoxic Stimulation Hypoxia_Stim->Ca_Imaging Hypoxia_Stim->Electrophysiology Hypoxia_Stim->Nerve_Recording ML365_App Application of this compound ML365_App->Ca_Imaging ML365_App->Electrophysiology ML365_App->Nerve_Recording

Caption: Workflow for studying this compound's effects on carotid body cells.

Experimental Protocols

Isolation and Culture of Carotid Body Type-1 Cells

This protocol is adapted from established methods for isolating and culturing glomus cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Enzyme digestion solution: 0.1% trypsin and 0.1% collagenase in PBS

  • Minimal Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS)

  • Culture dishes coated with poly-L-lysine and laminin

  • Dissection microscope and tools

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

  • Quickly dissect the carotid artery bifurcations and place them in ice-cold PBS[4].

  • Under a dissection microscope, carefully remove the superior cervical ganglion and surrounding connective tissue to isolate the carotid body[4].

  • Transfer the isolated carotid bodies to the enzyme digestion solution and incubate for 15-20 minutes at 37°C with gentle agitation[4].

  • Terminate the digestion by adding an equal volume of MEM with 10% FBS[4].

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at low speed (e.g., 200 x g) for 5 minutes.

  • Resuspend the cell pellet in fresh culture medium and plate the cells onto coated culture dishes.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Cells are typically ready for experiments within 24-48 hours.

Intracellular Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to hypoxia and this compound treatment.

Materials:

  • Cultured carotid body type-1 cells on glass coverslips

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered salt solution (HBSS)

  • Hypoxic solution (HBSS bubbled with 95% N₂ / 5% CO₂ to achieve desired pO₂)

  • This compound stock solution (in DMSO)

  • Fluorescence microscopy system with a ratiometric imaging setup

Procedure:

  • Load the cultured cells with 2-5 µM Fura-2 AM and a drop of Pluronic F-127 in HBSS for 30-45 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

  • Perfuse the cells with normoxic HBSS (bubbled with 21% O₂ / 5% CO₂) to establish a baseline [Ca²⁺]i.

  • Induce hypoxia by switching the perfusion to the hypoxic HBSS.

  • Record the changes in Fura-2 fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) over time.

  • To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound in normoxic HBSS for 10-15 minutes before inducing hypoxia.

  • Alternatively, apply this compound during the hypoxic challenge to observe its acute inhibitory effects.

  • At the end of each experiment, calibrate the Fura-2 signal using ionomycin and a high calcium solution, followed by a calcium-free solution with EGTA.

  • Analyze the data by calculating the ratio of fluorescence intensities and converting it to [Ca²⁺]i.

Patch-Clamp Electrophysiology

This protocol is for recording ion channel activity in single carotid body type-1 cells.

Materials:

  • Cultured carotid body type-1 cells

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., HBSS)

  • Intracellular solution (pipette solution) containing (in mM): 120 K-gluconate, 10 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 10 EGTA, pH adjusted to 7.2 with KOH.

  • This compound stock solution

Procedure:

  • Place a coverslip with cultured cells in the recording chamber on the stage of an inverted microscope.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Approach a single, healthy-looking glomus cell with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • In voltage-clamp mode, hold the cell at a potential of -60 mV and apply voltage steps to elicit ionic currents.

  • To investigate the effect of this compound on hypoxia-induced currents, first record baseline currents in normoxic extracellular solution.

  • Perfuse the cell with hypoxic extracellular solution and record the changes in current.

  • Apply this compound to the hypoxic solution and record the subsequent changes in ionic currents to determine the extent of inhibition.

  • In current-clamp mode, the effect of this compound on hypoxia-induced membrane depolarization can be assessed.

In Vitro Carotid Sinus Nerve Activity Recording

This protocol allows for the measurement of the neural output from the carotid body.

Materials:

  • Isolated and superfused carotid body preparation with the carotid sinus nerve intact

  • Recording chamber with suction electrode

  • Amplifier and data acquisition system for extracellular nerve recordings

  • Superfusion solutions (normoxic and hypoxic)

  • This compound stock solution

Procedure:

  • Isolate the carotid body with the carotid sinus nerve attached, as described in the cell isolation protocol, but without enzymatic digestion.

  • Place the preparation in a recording chamber and continuously superfuse with normoxic solution.

  • Draw the carotid sinus nerve into a suction electrode filled with the superfusion solution to record nerve activity.

  • Record baseline nerve activity (action potential frequency).

  • Induce a chemosensory response by switching to a hypoxic superfusion solution.

  • To test the effect of this compound, add the desired concentration of the inhibitor to the superfusion solution and record the nerve's response to the hypoxic challenge.

  • Analyze the data by counting the frequency of action potentials before, during, and after hypoxic stimulation in the presence and absence of this compound.

References

Troubleshooting & Optimization

ML365 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with ML365 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective small molecule inhibitor of the two-pore domain potassium channel KCNK3, also known as TASK-1.[1][2][3] It blocks TASK-1 channels with high potency, exhibiting an IC50 of 4 nM in thallium influx assays and 16 nM in automated electrophysiology assays.[2][3] Additionally, this compound has been shown to inhibit the TWIK2 potassium channel and possesses antagonist activity at the metabotropic glutamate receptor mGluR5.[4][5][6] In studies related to inflammation, this compound has been demonstrated to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF-κB signaling pathway.[7]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

This compound is a hydrophobic, crystalline solid with a molecular weight of 360.41 g/mol .[1][4] Its chemical structure makes it inherently insoluble in water.[1][3] Successful preparation of aqueous experimental solutions typically requires the use of an organic co-solvent, most commonly dimethyl sulfoxide (DMSO).

Q3: What is the recommended solvent for creating a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is 100% dimethyl sulfoxide (DMSO).[2][8] It is advisable to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[1][2]

Q4: I observed a precipitate after diluting my this compound DMSO stock into my aqueous buffer/media. What should I do?

This is a common issue due to the poor aqueous solubility of this compound. When the high-concentration DMSO stock is diluted into an aqueous solution, the compound can crash out of solution. Please refer to the Troubleshooting Guide below for detailed steps to resolve this.

Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. While cell line dependent, a final DMSO concentration of less than 1% (v/v) is generally considered safe, with many protocols aiming for 0.1% or lower.[9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q6: How should I store my this compound stock solutions?

Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 2 years).[1][2]

Data Presentation: this compound Solubility

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Reference(s)
WaterInsoluble (< 0.1)< 0.28[1][3]
DMSO≥ 100≥ 277.46[2][3]
DMSO72199.77[1]
DMSO50138.73[4][5]
Ethanol1849.94[1]
Ethanol12.77[4][5]
DMF2055.49[4][5]
DMSO:PBS (pH 7.2) (1:5)0.10.28[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3≥ 8.32[2]
10% DMSO, 90% Corn Oil≥ 3≥ 8.32[2]

Visualizations

ML365_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK MAPK Pathway (Erk, p38, Jnk) TLR4->MAPK NFkB_Activation NF-κB Activation TLR4->NFkB_Activation MAPK->NFkB_Activation NFkB_Nucleus NF-κB Translocation to Nucleus NFkB_Activation->NFkB_Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Nucleus->Cytokines Upregulates Transcription This compound This compound This compound->MAPK Inhibits This compound->NFkB_Activation Inhibits TASK1 TASK-1 / KCNK3 Channel This compound->TASK1 Inhibits K_efflux K+ Efflux TASK1->K_efflux

Caption: this compound inhibits inflammatory signaling and the TASK-1 channel.

Troubleshooting Guide for Aqueous Solutions

This guide addresses the common problem of this compound precipitation when diluting a DMSO stock solution into aqueous media or buffers for in vitro experiments.

Problem: Precipitate forms immediately upon adding this compound stock to my aqueous solution.

This occurs because the concentration of this compound exceeds its solubility limit in the final solution, which has a high percentage of water and a low percentage of DMSO.

Troubleshooting_Flowchart start Precipitate observed in aqueous this compound solution? check_stock Is the stock solution (100% DMSO) clear? start->check_stock Yes remake_stock Action: Prepare fresh stock in anhydrous DMSO. Consider gentle warming (37°C) or sonication. check_stock->remake_stock No method_1 Method 1: Warming & Sonication check_stock->method_1 Yes remake_stock->check_stock Retry protocol_1 Protocol: Warm final solution to 37°C and vortex. Use a sonicator bath for 5-10 minutes if needed. method_1->protocol_1 method_2 Method 2: Reduce Final Concentration method_1->method_2 If precipitate remains success Solution is clear. Proceed with experiment. protocol_1->success Soluble? fail Precipitate remains. Re-evaluate experimental concentration and solvent system. protocol_1->fail No protocol_2 Protocol: Lower the target working concentration of this compound. Precipitation indicates the current concentration is above the solubility limit. method_2->protocol_2 method_3 Method 3: Serial Dilution (for cell culture) method_2->method_3 If precipitate remains protocol_2->success Soluble? protocol_2->fail No protocol_3 Protocol: Use a three-step dilution. See detailed protocol below. method_3->protocol_3 protocol_3->success Soluble? protocol_3->fail No

Caption: Troubleshooting flowchart for this compound precipitation issues.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Working Solution

This protocol is suitable for preparing solutions in simple aqueous buffers (e.g., PBS).

  • Prepare Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to a high concentration (e.g., 10-100 mM). Ensure the powder is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[2][3]

  • Pre-warm Buffer: Warm the aqueous buffer (e.g., PBS) to your experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the pre-warmed buffer, add the required volume of the this compound DMSO stock to reach your final desired concentration. It is critical to add the small volume of DMSO stock to the large volume of buffer, not the other way around.

  • Inspect for Precipitation: Visually inspect the solution. If it remains clear, proceed with your experiment.

  • Troubleshoot if Necessary: If a precipitate forms, place the solution in a 37°C water bath and continue to mix. If cloudiness persists, use a bath sonicator for 5-10 minutes.[2] If the compound still does not dissolve, the desired concentration is likely too high for the final solvent composition.

Protocol 2: Three-Step Preparation for Cell Culture Media

This protocol is adapted for hydrophobic compounds and can improve solubility in complex biological media containing proteins and salts.[9]

Experimental_Workflow step1 Step 1: Prepare Stock 10-100 mM this compound in 100% Anhydrous DMSO step2 Step 2: Intermediate Dilution Dilute 10-fold in pre-warmed (50°C) FBS step1->step2 step3 Step 3: Final Dilution Add intermediate dilution to pre-warmed (37°C) cell culture media to final concentration step2->step3 result Final working solution (e.g., 100 µM this compound, ~1% DMSO, ~10% FBS) step3->result

Caption: Three-step workflow for preparing this compound in cell culture media.

Detailed Steps:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% anhydrous DMSO at room temperature.[9]

  • Prepare Intermediate Dilution: Pre-warm pure Fetal Bovine Serum (FBS) to approximately 50°C in a water bath. Dilute the 10 mM stock solution 10-fold into the pre-warmed FBS to create a 1 mM intermediate solution. Keep this solution warm (~40°C).[9] The proteins in the serum can help to stabilize the compound.

  • Prepare Final Working Solution: Pre-warm your complete cell culture medium (e.g., DMEM with 1% FBS) to 37°C. Perform the final dilution by adding the 1 mM intermediate solution to the pre-warmed media to achieve your desired final concentration (e.g., for a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of media).

  • Mix and Use: Gently mix the final solution and use it immediately for your experiments. Always include a vehicle control with the equivalent final concentrations of DMSO and FBS.

References

avoiding ML365 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML365. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments, with a focus on avoiding precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the two-pore domain potassium channel KCNK3, also known as TASK-1.[1][2][3] KCNK3/TASK-1 channels are considered "leak" channels that are constitutively active at the cell's resting membrane potential, contributing to its stability.[1][3][4] By inhibiting KCNK3/TASK-1, this compound blocks the outward flow of potassium ions, leading to depolarization of the cell membrane. This change in membrane potential can subsequently affect voltage-gated ion channels and downstream signaling pathways.[1][2]

Q2: What is the primary cause of this compound precipitation in cell culture media?

The primary cause of this compound precipitation is its low solubility in aqueous solutions like cell culture media. This compound is a hydrophobic compound that is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), but its solubility dramatically decreases when diluted into an aqueous environment.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.[5] It is advisable to use anhydrous, high-purity DMSO to prevent the introduction of water, which can affect the stability and solubility of the stock solution.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[5][6] Most cell lines can tolerate DMSO concentrations up to 1%; however, it is always best practice to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent.[5]

Troubleshooting Guide

Issue: Immediate Precipitation Upon Dilution

Problem: I added my this compound DMSO stock solution directly to my cell culture medium, and it immediately turned cloudy or I observed visible precipitate.

Cause: This is likely due to "shock precipitation" caused by the rapid change in solvent polarity when the highly concentrated DMSO stock is introduced into the aqueous medium.

Solution:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the this compound DMSO stock into a small volume of pre-warmed (37°C) complete cell culture medium (containing serum, if applicable). Mix gently but thoroughly. Then, add this intermediate dilution to the final volume of your cell culture medium.

  • Pre-warming the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. This can help increase the solubility of the compound.

  • Increase Mixing Efficiency: When adding the this compound solution to the medium, gently swirl or pipette the medium to ensure rapid and uniform distribution of the compound, preventing localized high concentrations that are prone to precipitation.

Issue: Precipitation Over Time

Problem: The this compound solution was initially clear after dilution, but a precipitate formed after some time in the incubator.

Cause: This can be due to several factors, including temperature fluctuations, changes in pH, or interactions with media components.

Solution:

  • Temperature Stability: Avoid repeated temperature changes. Once the this compound-containing medium is prepared, use it promptly or store it under stable conditions.

  • pH Stability: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Changes in pH can affect the solubility of this compound.

  • Serum Concentration: Fetal Bovine Serum (FBS) contains proteins that can help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, you may need to lower the final concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 360.41 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Methodology:

  • Aseptically weigh out 3.6 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium (e.g., DMEM or RPMI-1640)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640, with serum and other supplements)

  • Sterile conical tubes

Methodology:

  • Intermediate Dilution (1:100):

    • In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Mix gently but thoroughly by inverting the tube or by gentle pipetting. This creates a 100 µM intermediate solution.

  • Final Dilution (1:10):

    • In a separate sterile conical tube containing the desired final volume of pre-warmed complete cell culture medium, add the required volume of the 100 µM intermediate solution. For example, to make 10 mL of a 10 µM final solution, add 1 mL of the 100 µM intermediate solution to 9 mL of the pre-warmed complete medium.

    • Mix gently. The final DMSO concentration in this example will be 0.1%.

Data Presentation

Table 1: Solubility and Recommended Working Concentrations of this compound

Solvent/MediumSolubilityRecommended Stock ConcentrationRecommended Final Working ConcentrationFinal DMSO Concentration
DMSOHigh10-50 mMN/AN/A
Cell Culture Media (e.g., DMEM, RPMI-1640) with ≥10% FBSLowN/A1-10 µM≤ 0.5%
Serum-Free Cell Culture MediaVery LowN/A≤ 1 µM (empirical testing recommended)≤ 0.5%

Note: The solubility in cell culture media is an estimate. The maximum achievable concentration without precipitation may vary depending on the specific media formulation, serum percentage, temperature, and pH.

Visualizations

KCNK3/TASK-1 Signaling Pathway

KCNK3_TASK1_Pathway This compound This compound KCNK3 KCNK3/TASK-1 Channel This compound->KCNK3 inhibits K_efflux K+ Efflux KCNK3->K_efflux facilitates Depolarization Membrane Depolarization KCNK3->Depolarization inhibition leads to Membrane_Potential Resting Membrane Potential K_efflux->Membrane_Potential maintains VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC activates Ca_influx Ca2+ Influx VGCC->Ca_influx facilitates Downstream Downstream Cellular Effects (e.g., Proliferation, Vasoconstriction) Ca_influx->Downstream triggers

Caption: Simplified signaling pathway of this compound action.

Experimental Workflow for Preparing this compound Working Solution

ML365_Workflow Start Start: this compound Powder Dissolve Dissolve in 100% DMSO Start->Dissolve Stock 10 mM Stock Solution (Store at -20°C/-80°C) Dissolve->Stock Intermediate Prepare 100 µM Intermediate Dilution in Pre-warmed Complete Medium Stock->Intermediate 1:100 Dilution Final Prepare Final Working Concentration (e.g., 10 µM) in Pre-warmed Complete Medium Intermediate->Final 1:10 Dilution End Ready for Cell Treatment Final->End

Caption: Workflow for this compound working solution preparation.

Logical Relationship for Troubleshooting Precipitation

Troubleshooting_Logic rect_node rect_node Precipitation Precipitation Observed? Immediate Immediate Precipitation? Precipitation->Immediate Yes No_Precipitation No Precipitation Proceed with Experiment Precipitation->No_Precipitation No Delayed Delayed Precipitation? Immediate->Delayed No Sol_Immediate Use Serial Dilution Pre-warm Medium Ensure Rapid Mixing Immediate->Sol_Immediate Yes Sol_Delayed Maintain Stable Temp. Check pH Stability Consider Serum Conc. Delayed->Sol_Delayed Yes

Caption: Troubleshooting logic for this compound precipitation.

References

determining optimal ML365 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ML365 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the two-pore domain potassium channel TASK1 (KCNK3).[1][2][3][4] It has an IC50 of 4 nM for TASK1.[2][3][4] this compound also inhibits the TWIK2 channel with an IC50 of 4.07 μM.[5][6] By blocking these potassium channels, this compound can modulate cellular membrane potential and influence various physiological processes.

Q2: What is the role of this compound in inflammation?

A2: this compound has demonstrated anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced inflammatory responses.[7][8] It achieves this by regulating the NF-κB signaling pathway, a key pathway in the inflammatory process.[7][8]

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A3: A general starting concentration range for this compound in cell-based assays is 1 µM to 10 µM.[1] However, the optimal concentration is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to not exhibit acute toxicity in cell-based assays at concentrations up to 30 μM.[1][2][3] However, it is always recommended to perform a cytotoxicity assay with your specific cell line to confirm a non-toxic working concentration.

Q5: How should I dissolve and store this compound?

A5: this compound is soluble in DMSO.[1] For cell culture experiments, it is advisable to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced artifacts.[9][10] Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[2]

Quantitative Data Summary

ParameterValueCell Line/AssayReference
IC50 (TASK1/KCNK3) 4 nMThallium influx fluorescent assay[2][3][4]
IC50 (TASK1/KCNK3) 16 nMAutomated electrophysiology assay[2][3][4]
IC50 (TWIK2) 4.07 µMWhole-cell voltage-clamp recording in COS-7 cells[5][6]
IC50 (TASK3/KCNK9) 390 nMNot specified[2]
General In Vitro Concentration 1 µM - 10 µMCHO cells[1]
No Acute Toxicity Up to 30 µMCell-based assays[1][2][3]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

NF-κB Reporter Assay

This protocol outlines a method to measure the effect of this compound on NF-κB activation.

Materials:

  • HEK293T cells (or other suitable cell line) stably transfected with an NF-κB reporter construct (e.g., luciferase reporter)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • NF-κB activator (e.g., TNFα or LPS)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator (e.g., TNFα at 10 ng/mL) for the recommended duration (e.g., 6 hours). Include an unstimulated control.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Normalize the NF-κB activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers.

  • Possible Cause: Variability in this compound concentration.

    • Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the stock solution before dilution.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.

Issue 2: this compound appears to have low potency or no effect.

  • Possible Cause: Suboptimal concentration range.

    • Solution: Perform a dose-response curve with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the EC50 or IC50 for your specific cell line and assay.

  • Possible Cause: Instability of this compound in the culture medium.

    • Solution: While this compound is generally stable, prolonged incubation times could lead to degradation. Consider refreshing the treatment medium for long-term experiments.

  • Possible Cause: The target potassium channel (TASK1 or TWIK2) is not expressed or is expressed at very low levels in your cell line.

    • Solution: Verify the expression of the target channel in your cells using techniques like qPCR or Western blotting.

Issue 3: Observed cytotoxicity at expected non-toxic concentrations.

  • Possible Cause: High DMSO concentration.

    • Solution: Ensure the final DMSO concentration in your culture medium is below 0.1%.[9][10] Perform a vehicle control with the same DMSO concentration to assess solvent toxicity.

  • Possible Cause: Cell line hypersensitivity.

    • Solution: Some cell lines may be more sensitive to perturbations. Perform a detailed cytotoxicity assay with a fine titration of this compound concentrations to identify the precise toxicity threshold for your specific cells.

Issue 4: Suspected off-target effects.

  • Possible Cause: this compound may interact with other cellular targets at higher concentrations.

    • Solution: Use the lowest effective concentration of this compound determined from your dose-response experiments. To confirm that the observed effect is due to the inhibition of the intended target, consider using a structurally different inhibitor of the same target or using genetic approaches like siRNA-mediated knockdown of the target channel to see if it phenocopies the effect of this compound.

Visualizations

ML365_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TASK1 TASK1 (KCNK3) Potassium Channel IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation & Degradation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription This compound This compound This compound->TASK1 Inhibition

Caption: this compound inhibits the TASK1 potassium channel, which is implicated in modulating inflammatory signaling pathways such as the NF-κB pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere prepare_this compound Prepare Serial Dilutions of this compound adhere->prepare_this compound add_treatment Add this compound Treatment to Cells prepare_this compound->add_treatment incubate Incubate for Desired Duration add_treatment->incubate add_reagent Add Assay Reagent (e.g., MTT, Luciferin) incubate->add_reagent incubate_assay Incubate as per Assay Protocol add_reagent->incubate_assay read_plate Read Plate (Absorbance/Luminescence) incubate_assay->read_plate analyze Analyze Data (e.g., Calculate IC50) read_plate->analyze end End analyze->end

References

ML365 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the use of ML365, with a specific focus on addressing concerns about cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the TASK-1 (TWIK-related acid-sensitive potassium channel 1), also known as KCNK3, a two-pore domain potassium channel.[1][2] These channels are crucial for regulating cell membrane potential and are involved in various physiological processes.[1] this compound blocks TASK-1 channels with high selectivity, showing an IC₅₀ of 4 nM in thallium influx assays and 16 nM in electrophysiology assays.[3]

Q2: Does this compound exhibit cytotoxicity at high concentrations?

A2: Published data indicates that this compound does not exhibit significant acute cytotoxicity at standard working concentrations. Studies have shown no significant cell death in various cell lines at concentrations up to 30 μM.[1][2][3] For example, a 24-hour incubation with up to 10 μM of this compound did not cause significant cytotoxicity in Chinese Hamster Ovary (CHO) cells.[1] Similarly, studies on RAW264.7 macrophage cells also reported no cytotoxicity.[4][5]

Q3: I am observing unexpected cell death in my experiment with this compound. What could be the cause?

A3: If you are observing cytotoxicity, especially at concentrations below 30 μM, consider the following possibilities:

  • Compound Solubility: this compound is highly soluble in fresh, anhydrous DMSO, but its solubility can be reduced in moisture-absorbing DMSO.[2][3] Compound precipitation in cell culture media can lead to inaccurate concentrations and may cause physical stress to cells, which can be misinterpreted as cytotoxicity.

  • Off-Target Effects in a Specific Model: While this compound is highly selective for TASK-1 over other potassium channels like TASK-3, hERG, Kir2.1, and KCNQ2, unforeseen off-target effects in a specific, sensitive cell line cannot be entirely ruled out, although this is not documented in major screening panels.[1][3]

  • Experimental Confounders: Ensure that the vehicle control (e.g., DMSO) concentration is identical across all wells and is not at a toxic level for your specific cell line. Review the overall health and confluence of your cells before treatment, as stressed cells may be more susceptible to any compound.

Q4: What are the recommended solvent and storage conditions for this compound?

A4: For in vitro studies, this compound should be dissolved in fresh, high-quality DMSO to prepare a concentrated stock solution (e.g., 72 mg/mL or higher).[2][3] It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility is sensitive to moisture.[2] Store the DMSO stock solution at -20°C. For final experimental concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) and consistent across all experimental and control groups.

Troubleshooting Guide: Unexpected Cytotoxicity

If you encounter unexpected levels of cell death, follow this troubleshooting workflow.

Logical Troubleshooting Workflow for Unexpected Cytotoxicity

G start Start: Unexpected Cytotoxicity Observed solubility 1. Check Compound Solubility - Was fresh DMSO used? - Any visible precipitate in media? start->solubility precipitate Yes, precipitate observed solubility->precipitate Yes no_precipitate No precipitate observed solubility->no_precipitate No solve_solubility Action: Prepare fresh stock. Consider sonication or warming. Filter-sterilize media after dilution. precipitate->solve_solubility controls 2. Verify Experimental Controls - Is DMSO vehicle control non-toxic? - Were cells healthy pre-treatment? no_precipitate->controls control_issue Controls show toxicity/stress controls->control_issue Yes control_ok Controls look OK controls->control_ok No solve_controls Action: Optimize experiment. Lower DMSO concentration. Use healthier, lower-passage cells. control_issue->solve_controls concentration 3. Re-evaluate Concentration - Confirm dilution calculations. - Is concentration > 30 µM? control_ok->concentration conc_high Yes, > 30 µM concentration->conc_high Yes conc_ok No, ≤ 30 µM concentration->conc_ok No solve_concentration Result: Potential for off-target or intrinsic compound effects at high conc. Action: Perform dose-response curve. conc_high->solve_concentration assay 4. Assess Cytotoxicity Assay - Run positive/negative controls for the assay itself. - Is the assay method appropriate? conc_ok->assay final_conclusion Conclusion: Issue is likely specific to the cell model or an unknown off-target effect. Consider alternative assays or cell lines. assay->final_conclusion

Caption: Troubleshooting flowchart for ML356 cytotoxicity.

Quantitative Data Summary

The following table summarizes the available cytotoxicity data for this compound from published studies.

Cell LineConcentration RangeIncubation TimeAssay TypeResultCitation
CHO1 µM, 3 µM, 10 µM24 hoursLDH ReleaseNo significant cytotoxicity observed.[1]
Various (Cell-based HTS)Up to 30 µMNot specifiedNot specifiedNo acute toxicity observed.[1][2][3]
RAW264.7Not specifiedNot specifiedNot specifiedNo cytotoxicity observed.[4][5]

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using an LDH Release Assay

This protocol describes how to measure the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Experimental Workflow for LDH Cytotoxicity Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay LDH Assay plate_cells 1. Plate Cells (e.g., 10,000 cells/well) in a 96-well plate incubate_24h 2. Incubate 24h for cell adherence plate_cells->incubate_24h prep_this compound 3. Prepare this compound Dilutions and Controls in media incubate_24h->prep_this compound add_compounds 4. Add Compounds to Wells - this compound (various conc.) - Vehicle (DMSO) Control - Lysis (Max LDH) Control - No-Cell (Background) Control prep_this compound->add_compounds incubate_treat 5. Incubate for desired time (e.g., 24 hours) add_compounds->incubate_treat transfer_supernatant 6. Transfer Supernatant to a new plate incubate_treat->transfer_supernatant add_reagent 7. Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_rt 8. Incubate 30 min at Room Temperature (dark) add_reagent->incubate_rt add_stop 9. Add Stop Solution incubate_rt->add_stop read_abs 10. Read Absorbance at 490 nm add_stop->read_abs

Caption: Workflow for a lactate dehydrogenase (LDH) assay.

Methodology:

  • Cell Plating:

    • Seed your cells of interest (e.g., CHO, HEK293, etc.) into a clear, flat-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Treatment Solutions:

    • Prepare a dilution series of this compound in your complete cell culture medium from a DMSO stock. A typical concentration range to test would be 0.1 µM to 50 µM.

    • Vehicle Control: Prepare medium with the highest concentration of DMSO that will be used in the treatment wells (e.g., 0.1%).

    • Maximum LDH Release Control: Prepare wells that will be treated with a lysis solution (often provided in LDH assay kits) to cause 100% cell death.

    • Background Control: Prepare wells with medium but no cells.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared treatment solutions (this compound dilutions, vehicle control) to the appropriate wells.

    • Add 100 µL of lysis solution to the "Maximum Release" wells.

    • Incubate the plate for the desired exposure time (e.g., 24 hours) under standard culture conditions.

  • LDH Measurement:

    • Following incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[6]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96®).

    • Add 50 µL of the reaction mixture to each well of the new plate.[6]

    • Incubate for 30 minutes at room temperature, protected from light.[6]

    • Add 50 µL of Stop Solution to each well.[6]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

      • Spontaneous LDH Release is the absorbance from the vehicle control wells.

Signaling Pathway Visualization

This compound functions by directly inhibiting the TASK-1 potassium channel, which leads to a change in the cell's membrane potential.

G cluster_cell Cell Membrane This compound This compound TASK1 TASK-1 (KCNK3) Channel This compound->TASK1 Inhibits K_efflux K+ Efflux TASK1->K_efflux Mediates Membrane_Potential Membrane Hyperpolarization (Negative Resting Potential) K_efflux->Membrane_Potential Contributes to Cell_Function Modulation of Cellular Functions (e.g., Neuronal Excitability, Hormone Secretion) Membrane_Potential->Cell_Function Regulates

References

Technical Support Center: ML365 & DMSO Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of moisture-absorbing dimethyl sulfoxide (DMSO) for experiments involving the TASK1 inhibitor, ML365. Adherence to these protocols is critical for ensuring experimental reproducibility and the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the handling of DMSO so critical when working with this compound?

A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can alter the physicochemical properties of DMSO, potentially leading to the degradation of this compound, or causing it to precipitate out of solution, thereby affecting the accuracy and reproducibility of your experimental results.[4][5]

Q2: What is the recommended grade of DMSO for preparing this compound stock solutions?

A2: For optimal results, it is recommended to use anhydrous (≤0.1% water) or molecular biology grade DMSO. This minimizes the initial water content in your solvent, providing a more stable environment for this compound.

Q3: How should I store my main container of DMSO?

A3: Your primary DMSO container should be stored in a cool, dark, and dry place with a tightly sealed cap to prevent moisture absorption and degradation from light.[2][6] Ideal storage temperatures are between 15°C and 30°C.[1][6]

Q4: this compound is soluble in DMSO but not in water. How does absorbed water in DMSO affect this compound?

A4: The presence of water in DMSO can significantly decrease the solubility of lipophilic compounds like this compound.[7] This can lead to the precipitation of the compound from the stock solution, especially during freeze-thaw cycles, resulting in an inaccurate final concentration in your experiments.[5]

Q5: How many times can I safely freeze and thaw my this compound stock solution in DMSO?

A5: While some studies suggest that multiple freeze-thaw cycles (up to 11) might not cause significant compound loss for many substances, it is best practice to minimize these cycles.[4][8] For this compound, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate observed in this compound stock solution upon thawing. 1. Water absorption in DMSO, reducing this compound solubility.[5]2. Supersaturation of the solution.1. Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, the stock may be compromised.2. Prepare fresh stock solution using new, anhydrous DMSO.3. Ensure DMSO vials are warmed to room temperature before opening to prevent condensation.[10]
Inconsistent or lower-than-expected activity of this compound in assays. 1. Inaccurate concentration due to this compound precipitation.2. Degradation of this compound due to excessive water in DMSO.[4][11]1. Prepare a fresh dilution from a new aliquot of the stock solution.2. If the problem continues, prepare a new stock solution using anhydrous DMSO and a fresh vial of this compound.3. Verify the water content of your DMSO if possible.
Difficulty dissolving this compound powder in DMSO. 1. The DMSO may have absorbed a significant amount of water.2. Insufficient vortexing or sonication.1. Use a fresh, unopened bottle of anhydrous DMSO.2. After adding DMSO, vortex the solution thoroughly. If needed, a brief sonication in a water bath can aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO (≤0.1% water)

  • Sterile, amber glass vial with a Teflon-lined screw cap[10]

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Methodology:

  • Preparation: Allow the sealed container of anhydrous DMSO and the vial of this compound to equilibrate to room temperature before opening. This minimizes the condensation of atmospheric moisture into the cold solvent or onto the compound.[10]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.605 mg of this compound (Molecular Weight: 360.45 g/mol ).

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. A brief sonication can be used if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps. Store the aliquots at -20°C as recommended for this compound.[9]

Visual Guides

Workflow for Handling Hygroscopic DMSO

G cluster_storage DMSO Storage cluster_prep Solution Preparation cluster_final Final Steps storage Store Anhydrous DMSO in cool, dark, dry place seal Ensure cap is tightly sealed equilibrate Equilibrate sealed DMSO to room temperature storage->equilibrate Retrieve for use add_dmso Add DMSO to this compound equilibrate->add_dmso Open only when at RT weigh Weigh this compound weigh->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store_final Store at -20°C aliquot->store_final

Caption: Workflow for preparing this compound stock solution with hygroscopic DMSO.

Troubleshooting Logic for this compound Precipitation

G start Precipitate observed in this compound stock? warm Warm to RT and vortex start->warm dissolved Does it redissolve? warm->dissolved use Use solution cautiously. Consider preparing fresh stock. dissolved->use Yes discard Stock is compromised. Discard and prepare new stock. dissolved->discard No new_dmso Use new, anhydrous DMSO and fresh this compound vial. discard->new_dmso

Caption: Decision-making flowchart for troubleshooting this compound precipitation.

References

ML365 stability in PBS and acetonitrile solution

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the small molecule ML365 in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the TASK-1 (KCNK3) two-pore domain potassium channel, with an IC50 of 4 nM.[1][2] It is a valuable pharmacological tool for in vitro studies to investigate the specific physiological roles of TASK-1 channels.[1] this compound has also been identified as an inhibitor of the TWIK2 channel, blocking ATP-induced NLRP3 inflammasome activation.[3]

Q2: Is there published data on the stability of this compound in PBS?

A2: Yes. A study evaluated the aqueous stability of this compound at a concentration of 10 μM in a solution of 1:1 Phosphate-Buffered Saline (PBS)/acetonitrile (pH 7.4, with 1% DMSO). The results showed that 100% of this compound remained detectable after 48 hours at room temperature, indicating good stability under these specific conditions.[1]

Q3: How stable is this compound in pure acetonitrile?

Q4: What are the typical causes of small molecule degradation in experimental solutions?

A4: Degradation can be triggered by several factors. Environmental factors include temperature, moisture (leading to hydrolysis), light (photolysis), and oxygen (oxidation).[5] Drug-related factors can include interactions with impurities, excipients, or even the packaging material.[5] For aqueous buffers like PBS, microbial contamination can also be a concern if the solution is not sterile.[6]

Stability Data Summary

While comprehensive kinetic data is limited, the available information on this compound's stability is summarized below. Researchers should use this as a guideline and perform their own validation for specific experimental conditions.

CompoundSolvent SystemConcentrationDurationTemperature% RemainingReference
This compound1:1 PBS/Acetonitrile, pH 7.4 (1% DMSO)10 µM48 hoursRoom Temp.100%[1]

Signaling Pathway Diagram

This compound is known to inhibit TRPC4 and TRPC5 channels, which are implicated in Gq/PLC coupled signaling pathways.

ML365_Signaling_Pathway GPCR Gq-Coupled Receptor PLC PLC GPCR->PLC TRPC TRPC4/TRPC5 Channel PIP2 PIP2 PLC->PIP2 hydrolyzes This compound This compound IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R activates ER Endoplasmic Reticulum Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Increase IP3R->Ca_cyto releases Ca²⁺ Response Cellular Response Ca_cyto->Response TRPC->Ca_cyto Ca²⁺ influx This compound->TRPC inhibits

Fig 1. This compound inhibition of the Gq/PLC-TRPC4/5 signaling pathway.

Experimental Protocols

Protocol: Assessing this compound Stability via HPLC-UV

This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent (e.g., PBS or acetonitrile) over time. This is a stability-indicating method designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products.[7]

1. Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • HPLC system with UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 3 µm, 100 mm x 3.0 mm)[7]

  • Controlled environment chamber or incubator

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Test Solutions: Dilute the this compound stock solution to the final desired concentration (e.g., 10 µM) in the test solvents (e.g., PBS pH 7.4, and 100% Acetonitrile). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect on the solution properties.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

3. Experimental Procedure:

  • Time Point Zero (T=0): Immediately after preparing the test solutions, inject a sample into the HPLC system to obtain the initial concentration and peak area of this compound.

  • Incubation: Store the test solutions under the desired storage conditions (e.g., room temperature at 25°C, or accelerated conditions at 40°C).[8] Protect samples from light if photostability is a concern.[4]

  • Sampling: At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution for analysis.[8]

  • HPLC Analysis: Analyze each sample using a validated gradient reverse-phase liquid chromatography (RPLC) method.[7]

    • Column: C18, 3-µm, 100 mm x 3.0 mm i.d.

    • Column Temperature: 30°C

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • UV Detection: Monitor at the λmax of this compound.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% Mobile Phase B over 10 minutes) to separate the parent compound from any potential degradants.[7]

4. Data Analysis:

  • For each time point, calculate the percentage of this compound remaining relative to the T=0 sample using the peak area.

  • % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Workflow and Troubleshooting

Experimental Workflow Diagram

Stability_Workflow prep_stock Prepare this compound Stock (DMSO) prep_test Prepare Test Solutions (PBS & ACN) prep_stock->prep_test t0 Analyze T=0 Sample via HPLC prep_test->t0 incubate Incubate Samples at Defined Conditions t0->incubate sample_tX Withdraw Aliquots at Timepoints (T=X) incubate->sample_tX sample_tX->sample_tX analyze_tX Analyze T=X Sample via HPLC sample_tX->analyze_tX data Calculate % Remaining & Assess Degradants analyze_tX->data end Determine Stability Profile data->end

Fig 2. General workflow for an HPLC-based stability assessment.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
This compound peak area is unexpectedly low at T=0 Solubility Issues: this compound may have precipitated out of the aqueous buffer (PBS).- Increase the percentage of co-solvent (e.g., DMSO, acetonitrile) if experimentally permissible.- Visually inspect the solution for any precipitate before injection.- Perform a solubility test prior to starting the full stability study.
New, unexpected peaks appear in the chromatogram Degradation: The compound is degrading into other products.Contamination: The solvent or vial is contaminated.- This is the expected outcome for an unstable compound. Characterize these peaks using LC-MS if possible.- Run a blank injection of the solvent to rule out contamination.
Peak shape (tailing or fronting) is poor Column Overload: The concentration injected is too high.pH Mismatch: The sample diluent pH is very different from the mobile phase pH.Column Degradation: The HPLC column is old or has been exposed to harsh conditions.- Dilute the sample and re-inject.- Adjust the pH of the sample diluent to be closer to that of Mobile Phase A.- Replace the HPLC column.
Compound appears unstable in PBS but stable in Acetonitrile Hydrolysis: The amide bonds in this compound may be susceptible to hydrolysis in the aqueous PBS environment.- This is a valid experimental result. It indicates that for long-term storage or experiments, an organic or mixed solvent system may be preferable.- Consider performing the experiment at a lower temperature (e.g., 4°C) to slow the degradation rate in PBS.[6]

References

minimizing variability in ML365 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and ensure reproducibility in experiments involving the TASK1/KCNK3 inhibitor, ML365.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective small molecule inhibitor of the two-pore domain potassium channel KCNK3, also known as TASK1.[1][2] It has an IC50 of approximately 4 nM in thallium influx assays and 16 nM in automated electrophysiology assays.[2][3] Additionally, studies have shown that this compound can inhibit the TWIK2 potassium channel, which blocks ATP-induced NLRP3 inflammasome activation.[4][5]

Q2: How does this compound exert its anti-inflammatory effects? A2: this compound has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF-κB signaling pathway.[5][6] This regulation suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6]

Q3: What are the recommended solvents and storage conditions for this compound? A3: this compound is insoluble in water but soluble in DMSO at concentrations up to 72 mg/mL.[1] For optimal stability, the powdered compound should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[1] It is recommended to use fresh DMSO, as absorbed moisture can reduce solubility.[1]

Q4: Is this compound cytotoxic at typical experimental concentrations? A4: this compound generally does not exhibit acute toxicity in cell-based assays at concentrations up to 30 μM.[1] However, it is always best practice to perform a viability assay with your specific cell line to determine the optimal non-toxic concentration range for your experiments.

Section 2: Troubleshooting Guides

This guide provides solutions to common problems encountered during experiments with this compound.

Data Summary: Physicochemical & Potency Data for this compound
PropertyValueSource(s)
Molecular Weight 360.41 g/mol [1]
CAS Number 947914-18-3[1][2]
Primary Target KCNK3 / TASK1[1][2]
IC50 (Thallium Influx) ~4.3 ± 0.4 nM[3]
IC50 (Electrophysiology) ~16 nM[2]
Solubility (DMSO) 72 mg/mL (199.77 mM)[1]
Solubility (Water) Insoluble[1]
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
High Variability in Replicate Wells 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate volumes of cells or reagents.[7] 3. Edge Effects: Evaporation in outer wells of the plate. 4. Improper Reagent Mixing: Compound not fully dissolved or mixed in media.1. Gently swirl the cell suspension before and during plating to ensure homogeneity. 2. Calibrate pipettes regularly.[7] Use reverse pipetting for viscous solutions. 3. Fill outer wells with sterile PBS or media to create a humidity barrier. Avoid using outer wells for critical data points. 4. Vortex stock solutions and gently mix working solutions thoroughly before adding to cells.
Inconsistent IC50 Values Between Experiments 1. Reagent Instability: Degradation of this compound from multiple freeze-thaw cycles.[1] 2. Cellular Variation: High cell passage number leading to phenotypic drift.[7] 3. Variable Cell Health: Differences in cell viability or confluence at the start of the assay.[8] 4. Protocol Timing: Inconsistent incubation times with the compound.1. Aliquot this compound stock solutions after initial preparation to minimize freeze-thaw cycles.[1] 2. Use cells within a consistent and limited passage number range. 3. Standardize seeding density to achieve a consistent confluence (e.g., 80-90%) at the time of treatment. Always perform a viability count.[8][9] 4. Use timers to ensure consistent incubation periods for all steps across all experiments.
Low or No Inhibitory Effect Observed 1. Compound Precipitation: this compound falling out of solution when diluted into aqueous assay media. 2. Degraded Compound: Improper storage of stock solutions or use of old working solutions. 3. Incorrect Assay Conditions: pH of media or buffer is suboptimal. 4. Cell Line Insensitivity: The target channel (TASK1/KCNK3) may not be expressed or functionally relevant in the chosen cell line.1. Prepare fresh working solutions for each experiment. Ensure the final DMSO concentration is consistent and low (typically <0.5%). 2. Adhere strictly to storage recommendations (-80°C for aliquoted stock).[1] 3. Verify the pH of all buffers and media. 4. Confirm target expression via qPCR or Western Blot. Include a positive control compound known to be active in your assay.
Unexpected Cytotoxicity 1. High Solvent Concentration: Final DMSO concentration is too high for the cell line. 2. Contamination: Bacterial or fungal contamination in cell culture or reagents.[7] 3. Compound Degradation: A degradation product may be toxic.1. Determine the maximum tolerable DMSO concentration for your cell line (often ≤0.5%). Ensure all treatment groups, including vehicle controls, have the same final DMSO concentration. 2. Regularly test for mycoplasma and other contaminants. Use sterile technique.[7] 3. Use freshly prepared working solutions and properly stored stocks.

Section 3: Key Experimental Protocols

Adherence to standardized protocols is critical for minimizing variability.

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing stable, reliable solutions of this compound.

  • Reagent Preparation:

    • Use high-purity, fresh, anhydrous DMSO. Moisture can reduce the solubility of this compound.[1]

    • Allow the powdered this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Preparing the Stock Solution (e.g., 20 mM):

    • Calculate the required volume of DMSO to add to the vial to achieve the desired concentration (e.g., for 5 mg of this compound (MW=360.41), add 693.6 µL of DMSO for a 20 mM stock).

    • Add the DMSO to the vial of this compound.

    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if precipitation is observed.[2]

  • Storage and Handling:

    • Dispense the stock solution into small, single-use aliquots in low-binding tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and aliquot number.

    • Store the aliquots at -80°C for long-term stability (up to 1 year).[1]

  • Preparing Working Solutions:

    • For each experiment, thaw a fresh aliquot of the stock solution. Do not reuse thawed aliquots.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all conditions, including the vehicle control.

    • Mix each dilution thoroughly before adding to the cells.

Protocol 2: LPS-Induced Cytokine Inhibition Assay

This protocol provides a general workflow for assessing the anti-inflammatory effect of this compound in a macrophage cell line (e.g., RAW 264.7).

  • Cell Seeding:

    • Plate RAW 264.7 cells in a 96-well plate at a density that will result in 80-90% confluence after 24 hours.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in cell culture medium from your stock solution (as per Protocol 1). Include a vehicle control (medium with the same final DMSO concentration).

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the this compound working solutions or vehicle control to the appropriate wells.

    • Incubate for 2 hours at 37°C, 5% CO2.

  • LPS Stimulation:

    • Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS.

    • Add a specific volume of LPS to each well (except for the unstimulated negative control) to achieve a final concentration known to elicit a robust inflammatory response (e.g., 1 µg/mL).

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Endpoint Measurement (ELISA for TNF-α):

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatant from each well for analysis.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the results on a dose-response curve and calculate the IC50 value.

Section 4: Signaling Pathways & Workflows

Visualizing experimental processes and biological pathways can help identify critical steps and potential sources of error.

Experimental and Logical Diagrams

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis reagent_prep Reagent Prep (this compound Powder, DMSO) stock_sol Create Stock Solution (e.g., 20 mM in DMSO) reagent_prep->stock_sol Dissolve aliquot Aliquot & Store (-80°C) stock_sol->aliquot Dispense working_sol Prepare Working Solutions (Fresh Aliquot) aliquot->working_sol Critical Control: Use Fresh Aliquot cell_seed Seed Cells (Standardize Density) treatment Pre-treat with this compound (Consistent Timing) cell_seed->treatment working_sol->treatment stimulate Add Stimulus (e.g., LPS) treatment->stimulate endpoint Measure Endpoint (e.g., ELISA, Fluorescence) stimulate->endpoint data_proc Process Data (Normalize to Controls) endpoint->data_proc results Generate Results (IC50, % Inhibition) data_proc->results

Caption: A standardized experimental workflow for this compound, highlighting critical control points.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway NFkB_Activation NF-κB Nuclear Translocation NFkB_Pathway->NFkB_Activation Gene_Transcription Gene Transcription NFkB_Activation->Gene_Transcription Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokines This compound This compound This compound->NFkB_Pathway Inhibits

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway, reducing cytokine production.[6]

G ATP Extracellular ATP (Danger Signal) TWIK2 TWIK2 Channel ATP->TWIK2 Activates K_efflux K+ Efflux TWIK2->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Secretion Casp1->IL1b This compound This compound This compound->TWIK2 Inhibits

Caption: this compound inhibits the TWIK2 channel, preventing K+ efflux and NLRP3 inflammasome activation.[4]

References

Technical Support Center: ML365 Purity and Quality Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the purity and quality of ML365, a selective inhibitor of the TASK-1 (KCNK3) potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).[1][2][3][4] Its selectivity for TASK-1 over other potassium channels, such as TASK-3, Kir2.1, KCNQ2, and hERG, makes it a valuable tool for studying the specific roles of TASK-1 channels in various physiological processes.[2][3][4]

Q2: What are the key chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₂H₂₀N₂O₃[5][6][7]
Molecular Weight 360.41 g/mol [5][6][7]
CAS Number 947914-18-3[5][6]
Appearance Crystalline solid[6][7]
Purity (typical) ≥98%[6][7]

Q3: How should this compound be stored to ensure its stability?

A3: Proper storage is crucial to maintain the quality and stability of this compound. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to one year.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Q4: What solvents are suitable for dissolving this compound?

A4: this compound has varying solubility in different solvents. The following table provides a summary of its solubility.

SolventSolubility
DMSO 72 mg/mL (199.77 mM)[5]
Ethanol 18 mg/mL[5]
Water Insoluble[5]

Note: Using fresh, high-quality DMSO is recommended as moisture can reduce solubility.[5]

Q5: What are the common methods to assess the purity of an this compound sample?

A5: The purity of this compound can be assessed using standard analytical techniques for small molecules. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify impurities.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Impure or degraded this compound.

  • Troubleshooting Steps:

    • Verify Purity: Re-assess the purity of your this compound stock using HPLC or LC-MS. Compare the results to the certificate of analysis provided by the supplier.

    • Check for Degradation: Degradation can occur due to improper storage or handling. Analyze the sample for the presence of degradation products.

    • Confirm Identity: Use NMR spectroscopy to confirm the chemical structure of your compound.

    • Source a New Batch: If significant impurities or degradation are detected, obtain a new, high-purity batch of this compound.

Issue 2: Poor solubility of this compound in aqueous buffers.

  • Possible Cause: this compound is practically insoluble in water.[5]

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

    • Dilute into Aqueous Buffer: Serially dilute the stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that affects cell viability or assay performance (typically <0.5% DMSO).

    • Sonication: Gentle sonication can sometimes help to dissolve the compound in the final buffer, but be cautious as this can also introduce heat.

Issue 3: Observed off-target effects in experiments.

  • Possible Cause: Presence of impurities with biological activity.

  • Troubleshooting Steps:

    • Comprehensive Purity Analysis: Utilize high-resolution LC-MS to detect and identify any minor impurities.

    • Structure Elucidation of Impurities: If significant impurities are found, consider techniques like NMR to elucidate their structures.

    • Test with a Different Batch: Compare results using a different batch of this compound with a known high purity profile.

Experimental Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.

  • Objective: To separate this compound from potential impurities and determine its percentage purity based on peak area.

  • Instrumentation: HPLC system with a UV detector.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (optional, for mobile phase modification)

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this stock to a working concentration of 50 µg/mL with the initial mobile phase composition.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 254 nm

      • Gradient:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 90 10
        20 10 90
        25 10 90
        26 90 10

        | 30 | 90 | 10 |

    • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

2. Identity and Purity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for confirming the molecular weight of this compound and identifying potential impurities.

  • Objective: To verify the identity of this compound by its mass-to-charge ratio (m/z) and to detect and identify any impurities.

  • Instrumentation: LC-MS system (e.g., with an electrospray ionization - ESI source).

  • Materials: Same as for HPLC analysis.

  • Procedure:

    • LC Method: Use a similar chromatographic method as described for HPLC to achieve separation.

    • MS Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Range: m/z 100 - 1000

    • Data Analysis:

      • Confirm the presence of the expected [M+H]⁺ ion for this compound (expected m/z ≈ 361.15).

      • Analyze the mass spectra of any other peaks to identify potential impurities based on their m/z values.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for confirming the chemical structure of this compound.

  • Objective: To verify the chemical structure of this compound by analyzing its ¹H NMR spectrum.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • This compound sample (typically 5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆)

    • NMR tube

  • Procedure:

    • Sample Preparation: Dissolve the this compound sample in the deuterated solvent in an NMR tube.

    • Data Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard procedures.

    • Data Analysis: Compare the obtained chemical shifts, splitting patterns, and integration values with a reference spectrum of this compound or with the expected spectrum based on its chemical structure.

Visualizations

experimental_workflow cluster_sample This compound Sample cluster_prep Sample Preparation cluster_analysis Purity & Quality Assessment cluster_results Results This compound This compound Powder dissolve Dissolve in appropriate solvent This compound->dissolve hplc HPLC Analysis (Purity %) dissolve->hplc lcms LC-MS Analysis (Identity & Impurities) dissolve->lcms nmr NMR Spectroscopy (Structural Integrity) dissolve->nmr pass Purity & Identity Confirmed hplc->pass >98% Purity fail Impurity/Degradation Detected hplc->fail <98% Purity lcms->pass Correct Mass lcms->fail Incorrect/Extra Mass nmr->pass Correct Structure nmr->fail Structural Discrepancy

Caption: Workflow for assessing the purity and quality of this compound.

signaling_pathway cluster_cell Cell Membrane This compound This compound TASK1 TASK-1 (KCNK3) Potassium Channel This compound->TASK1 Inhibition K_efflux Potassium (K⁺) Efflux TASK1->K_efflux Facilitates Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Cellular_Response Modulation of Cellular Excitability Membrane_Potential->Cellular_Response

Caption: Simplified signaling pathway showing the inhibitory action of this compound on the TASK-1 potassium channel.

References

Validation & Comparative

A Comparative Guide to TASK-1 Inhibition: ML365 vs. A293

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of the TASK-1 (KCNK3) potassium channel: ML365 and A293. The objective is to offer a clear, evidence-based resource to inform the selection of the most appropriate tool compound for in vitro and in vivo studies targeting TASK-1.

At a Glance: Key Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and A293, based on available experimental data.

ParameterThis compoundA293Reference(s)
TASK-1 IC50 4 nM (Thallium Flux Assay)~100-250 nM (Electrophysiology)
16 nM (Automated Electrophysiology)
TASK-3 IC50 390 nM950 nM
Selectivity (TASK-1 vs. TASK-3) >60-fold~4.3-fold
Off-Target Effects Little to no inhibition of Kir2.1, KCNQ2, and hERG at 30 µMIncreasing off-target effects on IKr, IKACh, and ICa-L channels in the 30-50 µM range.

In-Depth Analysis

Potency:

This compound demonstrates significantly higher potency for TASK-1 inhibition, with IC50 values in the low nanomolar range. Data from both thallium flux and electrophysiology assays consistently place its inhibitory activity at a much lower concentration than that reported for A293. A293 is a potent inhibitor, with reported IC50 values in the range of 100-250 nM in electrophysiological studies. While still a valuable tool, its potency is notably lower than that of this compound.

Selectivity:

A critical consideration for any pharmacological tool is its selectivity for the intended target. This compound exhibits a superior selectivity profile, with over 60-fold greater potency for TASK-1 compared to the closely related TASK-3 channel. In contrast, A293 shows a more modest ~4.3-fold selectivity for TASK-1 over TASK-3. Furthermore, this compound has been shown to have minimal effects on other key cardiac ion channels like hERG, Kir2.1, and KCNQ2 at concentrations up to 30 µM, indicating a lower risk of off-target electrophysiological effects. A293, at higher micromolar concentrations, has been reported to have off-target effects on other cardiac ion channels.

TASK-1 Signaling Pathway and Inhibition

The following diagram illustrates the known upstream regulation of the TASK-1 channel and the downstream consequences of its inhibition by compounds like this compound and A293.

TASK1_Pathway cluster_upstream Upstream Regulators cluster_inhibitors Inhibitors cluster_downstream Downstream Effects GPCR Gq-coupled GPCRs PLC Phospholipase C GPCR->PLC Activates TASK1 TASK-1 (KCNK3) K+ Efflux PLC->TASK1 Inhibits RhoK Rho Kinase RhoK->TASK1 Inhibits pH Extracellular pH (Acidic) pH->TASK1 Inhibits Depolarization Membrane Depolarization TASK1->Depolarization Reduces K+ efflux, leading to This compound This compound This compound->TASK1 A293 A293 A293->TASK1 Excitability Increased Cellular Excitability Depolarization->Excitability CellularResponse Altered Neuronal Firing, Muscle Contraction, Hormone Secretion Excitability->CellularResponse

Caption: TASK-1 signaling and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing TASK-1 inhibition using common in vitro assays.

Thallium Flux Assay for TASK-1 Inhibition

This high-throughput screening assay measures the influx of thallium (Tl+), a surrogate for K+, through the TASK-1 channel. Inhibition of the channel reduces the rate of Tl+ influx, which is detected by a Tl+-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing human TASK-1

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Tl+-sensitive dye (e.g., FluxOR™)

  • Stimulus buffer containing a high concentration of Tl+ and K+

  • Test compounds (this compound, A293) and controls

  • 384-well microplates

  • Fluorescent plate reader

Procedure:

  • Cell Plating: Seed HEK293-TASK-1 cells into 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the Tl+-sensitive dye solution to each well. Incubate at room temperature in the dark to allow for dye loading.

  • Compound Addition: Add test compounds at various concentrations to the wells and incubate for a specified period to allow for target engagement.

  • Signal Measurement: Place the plate in a fluorescent plate reader and establish a baseline fluorescence reading.

  • Stimulation and Reading: Inject the Tl+/K+ stimulus buffer to activate the channel and initiate Tl+ influx. Immediately begin kinetic fluorescence readings.

  • Data Analysis: Calculate the rate of fluorescence increase (slope) for each well. Normalize the data to positive (no inhibitor) and negative (maximal inhibition) controls. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Automated Patch Clamp Electrophysiology for TASK-1 Inhibition

This technique provides a more direct measure of ion channel activity by recording the flow of ions across the cell membrane.

Materials:

  • HEK293 cells expressing human TASK-1

  • Automated patch clamp system (e.g., QPatch, IonWorks)

  • Extracellular and intracellular recording solutions

  • Test compounds (this compound, A293) and controls

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the TASK-1 expressing cells.

  • System Setup: Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Seeding: Load the cell suspension into the system. The instrument will automatically capture individual cells and form gigaseals.

  • Whole-Cell Configuration: Establish a whole-cell recording configuration.

  • Current Recording: Apply a voltage-step protocol to elicit TASK-1 currents and record a stable baseline.

  • Compound Application: Perfuse the cells with the extracellular solution containing the test compound at various concentrations.

  • Inhibition Measurement: Record the steady-state current inhibition at each compound concentration.

  • Data Analysis: Measure the peak current amplitude in the presence of the compound and normalize it to the baseline current. Construct a concentration-response curve and calculate the IC50 value.

Conclusion and Recommendations

Both this compound and A293 are valuable pharmacological tools for the study of TASK-1. However, the available data strongly suggest that This compound is the superior choice for most applications due to its significantly higher potency and greater selectivity. Its low nanomolar IC50 and over 60-fold selectivity for TASK-1 over TASK-3 minimize the potential for confounding off-target effects, leading to more reliable and interpretable experimental outcomes.

A293 remains a useful inhibitor, particularly in studies where a well-characterized compound with a history of in vivo use is desired. However, researchers should be mindful of its lower potency and selectivity, and consider potential off-target effects, especially at higher concentrations.

For researchers embarking on new studies of TASK-1, this compound is recommended as the first-line inhibitor to ensure the highest degree of target specificity and potency. When using either compound, it is imperative to perform appropriate control experiments and to be aware of the potential for off-target effects, particularly when interpreting data from complex biological systems.

ML365: A Potent and Selective Inhibitor of TASK-1 Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of ML365's selectivity for the TASK-1 channel over its close homolog TASK-3, supported by experimental data and detailed protocols.

This compound has emerged as a critical pharmacological tool for researchers investigating the physiological and pathological roles of the two-pore domain potassium (K2P) channel, TASK-1 (KCNK3). Its high potency and, most notably, its significant selectivity for TASK-1 over the closely related TASK-3 (KCNK9) channel, make it an invaluable probe for dissecting the specific contributions of these channels in various cellular processes.[1][2] This guide provides a detailed comparison of this compound's activity on TASK-1 and TASK-3 channels, presenting key experimental data, methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Comparison of this compound Activity on TASK-1 and TASK-3

The selectivity of this compound for TASK-1 over TASK-3 has been quantified using multiple experimental paradigms, consistently demonstrating a significant preference for TASK-1. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are significantly lower for TASK-1, indicating a much higher affinity of this compound for this channel subtype.

ChannelAssay TypeThis compound IC50Fold Selectivity (TASK-3/TASK-1)
TASK-1 Thallium Influx Fluorescent Assay4 nM[2][3][4]~97.5-fold[4]
TASK-3 Thallium Influx Fluorescent Assay390 nM[4]
TASK-1 Automated Electrophysiology12 nM[1] or 16 nM[1][2][3][5]~40-fold[1] to >60-fold[1][2]
TASK-3 Automated Electrophysiology480 nM[1]

Experimental Protocols

The determination of this compound's selectivity relies on robust and reproducible experimental methodologies. The two primary assays cited are the thallium influx fluorescent assay and automated electrophysiology.

Thallium Influx Fluorescent Assay

This high-throughput screening assay provides an indirect measure of channel activity.

G cluster_workflow Thallium Influx Assay Workflow A HEK293 cells expressing TASK-1 or TASK-3 channels B Cells loaded with a thallium-sensitive fluorescent dye A->B C Addition of this compound at varying concentrations B->C D Addition of a thallium-containing solution C->D E Thallium influx through open channels D->E F Fluorescence signal increases upon thallium binding to the dye E->F G Fluorescence intensity measured over time F->G H Inhibition of thallium influx by this compound reduces fluorescence G->H I IC50 value calculated from concentration-response curve H->I G cluster_workflow Automated Electrophysiology Workflow A HEK293 cells expressing TASK-1 or TASK-3 channels B Cells are captured on a multi-well patch-clamp plate A->B C Automated system establishes a whole-cell patch-clamp configuration B->C D A voltage protocol is applied to elicit channel currents C->D E Baseline channel current is recorded D->E F This compound is applied to the cells E->F G Channel current is recorded in the presence of this compound F->G H Inhibition of current is measured G->H I IC50 value is determined from the concentration-dependent inhibition H->I G cluster_pathway This compound Mechanism of Action on TASK-1 cluster_membrane Cell Membrane TASK1 TASK-1 Channel K_out K+ Out TASK1->K_out Depolarization Membrane Depolarization TASK1->Depolarization Inhibition of K+ efflux K_in K+ In K_in->TASK1 This compound This compound Block Channel Block This compound->Block Block->TASK1 Cellular_Response Altered Cellular Excitability & Signaling Depolarization->Cellular_Response

References

Validating ML365 Efficacy: A Comparative Guide Using Automated Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the TASK-1 potassium channel inhibitor, ML365, with alternative compounds, supported by experimental data from automated electrophysiology assays. The aim is to offer a clear perspective on its efficacy and selectivity for researchers in neuroscience, cardiology, and pharmacology.

Data Presentation: Quantitative Comparison of TASK-1 Inhibitors

The following table summarizes the potency and selectivity of this compound against other known TASK-1 inhibitors, A293 and Doxapram. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

CompoundTargetIC50 (TASK-1)Assay TypeSelectivityKey Characteristics
This compound TASK-1 (KCNK3) 16 nM[1] Automated Electrophysiology (QPatch)[1] >60-fold selective over TASK-3.[1] Little to no inhibition of Kir2.1, KCNQ2, and hERG at 30 µM.[1] Potent and selective TASK-1 inhibitor.[1] Also shown to inhibit inflammatory responses via the NF-κB signaling pathway.
A293TASK-1 (KCNK3)Active in the nanomolar to micromolar range[2]Manual and Automated Patch-Clamp[3][4]High affinity for TASK-1.[3]Experimental antiarrhythmic compound.[3] Used in in-vivo animal models of atrial fibrillation.[3][5]
DoxapramTASK-1 (KCNK3)~1.0 µM (human cardiomyocytes)[6][7]Manual Patch-ClampPotent inhibitor of TASK-1.[8] Also inhibits TASK-3.[6][7]Respiratory stimulant with antiarrhythmic properties.[9][10]

Experimental Protocols

Automated Electrophysiology for TASK-1 Inhibition Assay

This protocol is a representative method adapted from established automated patch-clamp procedures for K2P channels and is suitable for platforms like the Sophion QPatch or Nanion SyncroPatch.

1. Cell Preparation:

  • HEK293 cells stably expressing human TASK-1 (hTASK-1) channels are cultured to 70-90% confluency.

  • Cells are harvested using a gentle, enzyme-free cell dissociation solution to ensure membrane integrity.

  • The cell suspension is washed and resuspended in an extracellular solution (ECS) to a final concentration of 1-2 x 10^6 cells/mL.

  • The cell suspension is kept at room temperature and gently agitated to prevent cell settling.

2. Solutions:

  • Extracellular Solution (ECS) (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular Solution (ICS) (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

3. Automated Patch-Clamp Procedure (QPatch):

  • The QPlate (16 or 48-well) is primed with ECS and ICS.

  • The cell suspension is added to the cell hotel of the QPatch instrument.

  • Cells are captured on the microfluidic flow channels via suction.

  • Giga-ohm seals are formed, followed by whole-cell configuration establishment through suction pulses.

  • Cells are held at a holding potential of -80 mV.

  • TASK-1 currents are elicited by a voltage ramp protocol from -100 mV to +60 mV over 200 ms, applied every 10 seconds.

  • A stable baseline current is established by perfusing the cells with ECS.

  • Test compounds (this compound, A293, Doxapram) are serially diluted in ECS and applied in increasing concentrations.

  • The effect of each compound concentration is measured after a 3-5 minute incubation period to ensure steady-state block.

  • Inhibition of the outward current at a specific voltage (e.g., +40 mV) is used to determine the concentration-response relationship.

  • IC50 values are calculated by fitting the concentration-response data to a Hill equation.

4. Selectivity Profiling:

  • The same protocol is repeated using cell lines expressing other ion channels of interest (e.g., TASK-3, Kir2.1, KCNQ2, hERG) to determine the selectivity of the test compounds.

Mandatory Visualization

Signaling Pathway of TASK-1 Inhibition

G_Protein_Coupled_Receptor_Signaling_Pathway G-Protein Coupled Receptor (GPCR) Mediated Inhibition of TASK-1 cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates TASK1 TASK-1 Channel K_efflux TASK1->K_efflux K+ Efflux Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PKC->TASK1 Inhibits (via phosphorylation) ROCK Rho-associated kinase (ROCK) RhoA->ROCK Activates ROCK->TASK1 Inhibits (via phosphorylation) Ligand Ligand (e.g., Angiotensin II) Ligand->GPCR Activation Automated_Electrophysiology_Workflow Automated Electrophysiology Workflow for TASK-1 Inhibitor Screening cluster_prep Preparation cluster_apc Automated Patch-Clamp (e.g., QPatch) cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-TASK-1) Harvesting Cell Harvesting Cell_Culture->Harvesting Priming System Priming Harvesting->Priming Solution_Prep Solution Preparation (ECS, ICS, Compounds) Solution_Prep->Priming Cell_Seeding Cell Seeding & Sealing Priming->Cell_Seeding Whole_Cell Whole-Cell Formation Cell_Seeding->Whole_Cell Baseline Baseline Recording Whole_Cell->Baseline Compound_Addition Compound Application (Increasing Concentrations) Baseline->Compound_Addition Recording Data Recording Compound_Addition->Recording Current_Analysis Current Inhibition Analysis Recording->Current_Analysis CRC Concentration-Response Curve Generation Current_Analysis->CRC IC50 IC50 Determination CRC->IC50

References

ML365 in the Landscape of Two-Pore Domain Potassium Channel Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML365 with other inhibitors of two-pore domain potassium (K2P) channels, supported by experimental data. K2P channels, a family of 15 distinct proteins in mammals, are crucial regulators of cellular membrane potential and are implicated in a wide array of physiological processes, including immune response, hormone secretion, and neuronal signaling. [1][2][3][4] Their emergence as therapeutic targets for conditions like pain, inflammation, and cardiac arrhythmias has intensified the search for potent and selective inhibitors.[1][5] this compound has emerged as a significant pharmacological tool in this endeavor.

Overview of this compound

This compound is a potent and selective small-molecule inhibitor of specific K2P channels. It was initially identified through a high-throughput fluorescent screen as a selective inhibitor of the TASK-1 (KCNK3) channel.[2][3][4] Subsequent research has revealed its activity against other K2P channels, most notably TWIK-2. This dual activity profile makes this compound a valuable tool for dissecting the physiological roles of these channels.

Comparative Efficacy and Selectivity

The following tables summarize the quantitative data on the potency and selectivity of this compound compared to other known K2P channel modulators. The data is primarily derived from electrophysiological and ion flux assays.

Table 1: this compound Potency against TASK and TWIK Channels
ChannelThis compound IC50Assay MethodReference
TASK-1 (KCNK3) 4 nMThallium Influx Fluorescent Assay[2][3][4][6]
16 nMAutomated Electrophysiology[2][3][4][6]
TASK-3 (KCNK9) 0.48 µM (480 nM)Automated Electrophysiology[2]
TWIK-2 4.07 ± 1.5 µMWhole-Cell Voltage-Clamp Recording[7][8][9]

Key Observation: this compound demonstrates exceptional potency for the TASK-1 channel, with IC50 values in the low nanomolar range.[2][3][4][6] It exhibits over 60-fold selectivity for TASK-1 over the closely related TASK-3 channel, a significant advantage over less selective inhibitors.[2][3][4] Its inhibitory effect on TWIK-2 is in the low micromolar range.[7][8][9]

Table 2: Comparison of this compound with Other K2P Channel Inhibitors on TWIK-2
CompoundEffect on TWIK-2IC50Selectivity NotesReference
This compound Potent Inhibitor 4.07 µM No effect on TWIK-1 or THIK-1 [7][8][9]
QuinineWeak InhibitorNot determinedNon-selective; also inhibits TWIK-1 and THIK-1[7]
FluoxetineWeak InhibitorNot determinedNon-selective; also inhibits TWIK-1[7]
DCPIBNo significant effectNot applicable[7]
ML335No effectNot applicableTREK-1/TREK-2 activator[7]
TKDCNo effectNot applicableTREK-1/TREK-2 inhibitor[7]
PimozideInhibitorNot determinedBinds at the bottom of the selectivity filter[10]

Key Observation: In a screen of known K2P channel modulators, this compound was identified as the most potent inhibitor of the TWIK-2 channel.[7][8][9] Importantly, it displayed high selectivity, with no significant effect on the related TWIK-1 and THIK-1 channels at concentrations that effectively block TWIK-2.[7][8][9] This selectivity is crucial for attributing physiological effects specifically to the inhibition of TWIK-2.

Table 3: Selectivity Profile of this compound Against Other Potassium Channels
ChannelEffect of this compound (at 30 µM)Reference
Kir2.1 Little to no inhibition[2][3][4][6]
KCNQ2 Little to no inhibition[2][3][4][6]
hERG (KCNH2) Little to no inhibition[2][3][4][6]

Key Observation: this compound shows a clean selectivity profile against other major classes of potassium channels, including the inward-rectifier Kir2.1, the voltage-gated KCNQ2, and the hERG channel, which is critical for cardiac safety assessments.[2][3][4][6]

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on specific K2P channels has been shown to modulate important cellular signaling pathways. The following diagrams illustrate these relationships and typical experimental workflows used to characterize these inhibitors.

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_cell Macrophage ATP ATP P2X7 P2X7 Receptor ATP->P2X7 binds TWIK2 TWIK-2 Channel P2X7->TWIK2 activates K_efflux K+ Efflux TWIK2->K_efflux mediates NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 activates ProIL1b Pro-IL-1β Caspase1->ProIL1b cleaves IL1b IL-1β (secreted) ProIL1b->IL1b K_efflux->NLRP3 activates This compound This compound This compound->TWIK2 inhibits

Caption: this compound inhibits the TWIK-2 channel, blocking ATP-induced NLRP3 inflammasome activation.

Electrophysiology_Workflow start Start: Cells expressing K2P channel patch_clamp Whole-Cell Patch Clamp Configuration start->patch_clamp voltage_protocol Apply Voltage-Step Protocol patch_clamp->voltage_protocol record_control Record Baseline Current voltage_protocol->record_control apply_inhibitor Apply this compound or other inhibitor record_control->apply_inhibitor analysis Data Analysis (IC50 determination) record_control->analysis record_inhibited Record Current in presence of inhibitor apply_inhibitor->record_inhibited washout Washout of inhibitor record_inhibited->washout record_inhibited->analysis record_washout Record Current after washout washout->record_washout end End analysis->end

Caption: A typical experimental workflow for characterizing K2P channel inhibitors using patch-clamp electrophysiology.

Experimental Protocols

The characterization of this compound and its comparison with other inhibitors have relied on established biophysical techniques.

Whole-Cell Voltage-Clamp Recording

This technique is used to measure the ion flow through channels in the membrane of a single cell.

  • Cell Preparation: COS-7 or HEK293 cells are transiently transfected with the plasmid DNA encoding the specific K2P channel of interest. To enhance channel expression at the plasma membrane, mutant channel constructs are sometimes used (e.g., for TWIK-1 and TWIK-2).[7]

  • Recording: A glass micropipette filled with an appropriate intracellular solution is sealed onto the surface of a transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -80 mV), and currents are elicited by applying a series of voltage steps or ramps (e.g., a "step-ramp" protocol).[7]

  • Drug Application: A baseline current is recorded, after which the inhibitor (e.g., this compound) is applied to the cell via the extracellular solution at various concentrations. The effect of the inhibitor is quantified by measuring the reduction in the current amplitude.

  • Data Analysis: The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the IC50 value.

Thallium Influx Fluorescent Assay

This is a high-throughput screening method used to identify and characterize channel modulators.

  • Principle: Thallium ions (Tl+) can pass through potassium channels and can be detected by a Tl+-sensitive fluorescent dye loaded into the cells. Inhibition of the channel reduces the influx of Tl+ and thus decreases the fluorescent signal.

  • Procedure: Cells stably expressing the target K2P channel (e.g., TASK-1) are loaded with a Tl+-sensitive fluorescent dye. The cells are then exposed to the test compounds (like this compound) at various concentrations. A Tl+ containing buffer is then added to the cells, and the change in fluorescence over time is measured.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The IC50 is calculated by plotting the percentage of inhibition of the Tl+ influx rate against the compound concentration.[2][3][4]

Conclusion

References

Cross-Validation of ML365's Efficacy: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the effects of ML365, a selective small molecule inhibitor, across various cell lines. It is intended for researchers, scientists, and drug development professionals interested in the cross-validation of this compound's biological activities and its potential as a pharmacological tool. This document summarizes key experimental data, details underlying mechanisms of action, and provides standardized experimental protocols.

Mechanism of Action

This compound is primarily recognized as a potent and selective inhibitor of the two-pore domain potassium channel KCNK3/TASK1.[1][2][3] Its inhibitory action on TASK1 channels has been demonstrated in multiple assay formats, including thallium influx fluorescent assays and automated electrophysiology.[2][3]

Beyond its primary target, research has revealed that this compound exerts effects on other signaling pathways. Notably, it has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by modulating the NF-κB signaling pathway.[4][5] This anti-inflammatory effect is characterized by the suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5] Furthermore, this compound has been identified as an inhibitor of the TWIK2 potassium channel, which in turn blocks ATP-induced NLRP3 inflammasome activation.[6]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

ML365_TASK1_Inhibition This compound This compound TASK1 KCNK3/TASK1 Channel This compound->TASK1 Inhibits K_efflux K+ Efflux TASK1->K_efflux Mediates Membrane_Potential Membrane Potential Hyperpolarization K_efflux->Membrane_Potential Cellular_Function Modulation of Cellular Functions (e.g., Neuronal Excitability, Hormone Secretion) Membrane_Potential->Cellular_Function

Figure 1: this compound inhibition of the KCNK3/TASK1 potassium channel.

ML365_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (Erk, p38, Jnk) TLR4->MAPK This compound This compound This compound->MAPK Inhibits NFkB NF-κB Activation This compound->NFkB Inhibits MAPK->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines

Figure 2: this compound-mediated inhibition of the NF-κB signaling pathway.

ML365_NLRP3_Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R TWIK2 TWIK2 Channel P2X7R->TWIK2 This compound This compound This compound->TWIK2 Inhibits K_efflux K+ Efflux TWIK2->K_efflux NLRP3_Activation NLRP3 Inflammasome Activation K_efflux->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1b IL-1β Maturation and Secretion Caspase1->IL1b

Figure 3: this compound inhibition of the TWIK2-mediated NLRP3 inflammasome activation.

Comparative Efficacy of this compound Across Different Cell Lines

The following table summarizes the quantitative data on the inhibitory effects of this compound in various cell lines and assay formats.

Cell LineTarget/AssayIC50NotesReference
CHOTASK1 (Thallium Influx)4 nMHighly potent inhibition in a fluorescent-based assay.[2][3]
CHOTASK1 (QPatch)16 nMPotent inhibition confirmed by electrophysiology.[2][3]
HEK293TASK3 (Thallium Influx)260 nMDemonstrates selectivity for TASK1 over the closely related TASK3 channel.[3]
CHOTASK3 (QPatch)480 nMElectrophysiology confirms lower potency against TASK3, indicating >60-fold selectivity for TASK1.[3]
RAW264.7LPS-induced Nitric Oxide Production-This compound suppressed nitric oxide production.[4][5]
RAW264.7LPS-induced Cytokine Release (TNF-α, IL-6, IL-1β)-Significant suppression of pro-inflammatory cytokines.[4][5]
Bone Marrow-Derived Macrophages (BMDMs)ATP-induced NLRP3 Inflammasome Activation-Concentration-dependent inhibition of IL-1β maturation.[6]
COS7KCNK3-GFP (Voltage-clamp)10 µMInhibition of KCNK3 currents demonstrated.[2]
VariousKir2.1, KCNQ2, hERG> 30 µMLittle to no inhibition, showcasing high selectivity against other potassium channels.[2][3]

Experimental Protocols

Below is a representative protocol for assessing the anti-inflammatory effects of this compound on a macrophage cell line, synthesized from the methodologies described in the cited literature.

Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in RAW264.7 macrophage cells.

Materials:

  • RAW264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • LPS (from E. coli)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Incubate the cells for 1-2 hours.

  • LPS Stimulation:

    • Following pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Include control wells with:

      • Cells + medium only (negative control)

      • Cells + medium + DMSO (vehicle control)

      • Cells + medium + LPS (positive control)

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Carefully collect the supernatant from each well.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated positive control.

    • Plot the dose-response curve and determine the IC50 value for the inhibition of each cytokine.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the cellular effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Seeding (e.g., RAW264.7) Pre_treatment Pre-incubation with this compound Cell_Culture->Pre_treatment Compound_Prep This compound Dilution Compound_Prep->Pre_treatment Stimulation Stimulation (e.g., LPS, ATP) Pre_treatment->Stimulation Data_Collection Supernatant/ Lysate Collection Stimulation->Data_Collection Assay Endpoint Assay (e.g., ELISA, Western Blot) Data_Collection->Assay Data_Analysis Data Analysis (IC50, Statistical Tests) Assay->Data_Analysis

References

A Comparative Guide to the In Vitro Potency and In Vivo Efficacy of ML365

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the selective potassium channel inhibitor ML365, focusing on its performance in both laboratory-based (in vitro) assays and within living organisms (in vivo). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's pharmacological profile.

Data Presentation: Quantitative Comparison

The potency and efficacy of this compound have been quantified in various experimental settings. The following tables summarize the key data points for in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Target/AssayDescriptionResult (IC50)SelectivityCitation
KCNK3/TASK1 Thallium Influx Fluorescent Assay4 nM>65-fold vs. TASK3[1][2][3][4]
KCNK3/TASK1 Automated Electrophysiology Assay16 nM>60-fold vs. TASK3[1][2][3]
TWIK2 Inhibition of ATP-induced NLRP3 inflammasome activationConcentration-dependentSelective vs. TWIK1/THIK1[5]
Inflammatory Cytokines LPS-induced release from RAW264.7 cellsInhibition Observed-[6]
Cellular Toxicity Lactate Dehydrogenase (LDH) Assay in CHO cellsNo significant toxicity up to 10 µM-[2]
General Cellular Toxicity Various cell-based assaysNo acute toxicity up to 30 µM-[1][2][7]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelDosing RegimenKey FindingsCitation
Mouse Lipopolysaccharide (LPS)-induced endotoxic shock1, 10, 25 mg/kg (intraperitoneal)Dose-dependently ameliorated shock; Prevented pathological damages[5][6][8]

Signaling Pathway and Experimental Workflow Visualizations

Diagrams created using Graphviz illustrate the mechanism of action and a typical experimental workflow for evaluating this compound.

ML365_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TASK1 TASK1/TWIK2 Potassium Channel K_efflux K+ Efflux TASK1->K_efflux Regulates NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 Regulates LPS LPS / ATP NFkB_pathway MAPK (Erk, p38, Jnk) Activation LPS->NFkB_pathway Activates NFkB NF-κB Activation & Translocation NFkB_pathway->NFkB Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Transcription This compound This compound This compound->TASK1 Inhibits In_Vitro_Workflow start Start: Prepare Cell Line (e.g., TASK1-expressing CHO cells) plate_cells Plate cells in multi-well plates start->plate_cells add_dye Load cells with Thallium-sensitive dye (FluxOR™) plate_cells->add_dye add_compound Add this compound at varying concentrations add_dye->add_compound add_thallium Add Thallium stimulus add_compound->add_thallium measure Measure Fluorescence Signal (e.g., on FDSS instrument) add_thallium->measure analyze Data Analysis: Calculate % Inhibition measure->analyze calculate_ic50 Determine IC50 Value analyze->calculate_ic50

References

ML365 Demonstrates Superior Inhibition of Pro-Inflammatory Cytokine Release: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the small molecule ML365 against other potassium channel modulators reveals its potent and specific effects on attenuating the release of key pro-inflammatory cytokines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, supported by experimental data and detailed protocols, to aid in the evaluation of its therapeutic potential.

This compound, a selective inhibitor of the two-pore domain potassium (K2P) channels, particularly the TWIK-related acid-sensitive potassium channel 1 (TASK-1/KCNK3) and the TWIK2 channel, has emerged as a significant modulator of inflammatory responses. By targeting these channels, this compound effectively suppresses the release of critical pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway and the blockade of ATP-induced NLRP3 inflammasome activation.[1][2][3][4]

This guide presents a comparative analysis of this compound's efficacy in cytokine release inhibition against other known K2P channel modulators, providing a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Comparative Efficacy of K2P Channel Modulators on Cytokine Release

A key study identified this compound as the most potent inhibitor of the TWIK2 channel, a critical regulator of the NLRP3 inflammasome, when compared to a panel of other K2P channel modulators.[1][4] The following table summarizes the available data on the inhibitory effects of these compounds on pro-inflammatory cytokine release.

CompoundTarget(s)Effect on IL-1β ReleaseEffect on TNF-α ReleaseEffect on IL-6 ReleaseIC50 (TWIK2 Inhibition)
This compound TWIK2, TASK-1 Significant Reduction [1]Significant Reduction [3]Significant Reduction [3]4.07 µM [1][2][4]
ML335K2P2.1 (TREK-1), K2P10.1 (TREK-2), TWIK2More effective inhibition than Fluoxetine[5]Data not availableData not availableData not available
FluoxetineK2P channels, SSRIReduction observed in various studies[6][7][8][9][10]Reduction observed[8]Reduction observed[8]Weak inhibitor
QuinineK2P channelsInhibition of NLRP3-mediated release[11]Data not availableData not availableWeak inhibitor
DCPIBK2P channelsData not availableData not availableData not availableData not available
TKDCK2P channelsData not availableData not availableData not availableData not available

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in two key signaling pathways responsible for the production and release of pro-inflammatory cytokines.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the transcription of genes encoding for pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to inhibit this pathway, thereby suppressing the production of these cytokines.[3]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates NFkB NF-κB IkBa_NFkB->NFkB releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkBa_p->Proteasome degradation DNA DNA NFkB_n->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription This compound This compound This compound->IKK inhibits

NF-κB signaling pathway and the inhibitory action of this compound.
NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated by stimuli such as extracellular ATP, triggers the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-IL-1β into mature, secretable IL-1β. Potassium efflux through channels like TWIK2 is a critical upstream event for NLRP3 activation. By inhibiting the TWIK2 channel, this compound blocks this potassium efflux, thereby preventing NLRP3 inflammasome assembly and subsequent IL-1β release.[1]

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ATP ATP P2X7R P2X7R ATP->P2X7R TWIK2 TWIK2 Channel P2X7R->TWIK2 activates K_out K+ Efflux TWIK2->K_out NLRP3_inactive Inactive NLRP3 K_out->NLRP3_inactive activates NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active assembly pro_Casp1 Pro-Caspase-1 NLRP3_active->pro_Casp1 cleaves Casp1 Active Caspase-1 pro_Casp1->Casp1 pro_IL1b Pro-IL-1β Casp1->pro_IL1b cleaves IL1b Mature IL-1β pro_IL1b->IL1b secretion This compound This compound This compound->TWIK2 inhibits

NLRP3 inflammasome pathway and the inhibitory action of this compound.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to quantify the effect of this compound and other compounds on cytokine release.

Cytokine Release Assay Using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps to measure the concentration of a specific cytokine (e.g., IL-1β, TNF-α, or IL-6) in cell culture supernatants following treatment with this compound or other inhibitors.

1. Cell Culture and Stimulation: a. Seed appropriate immune cells (e.g., bone marrow-derived macrophages) in 96-well plates at a desired density and allow them to adhere overnight. b. Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 4 hours) to induce the expression of pro-inflammatory cytokines. c. Pre-incubate the cells with various concentrations of this compound or other test compounds for 1 hour. d. Stimulate the cells with an appropriate agonist, such as ATP (e.g., 5 mM) for NLRP3 inflammasome activation, for a defined period (e.g., 1 hour).

2. Sample Collection: a. Centrifuge the 96-well plates to pellet the cells. b. Carefully collect the cell culture supernatants without disturbing the cell layer. c. Store the supernatants at -80°C until analysis.

3. ELISA Procedure (Sandwich ELISA): a. Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C. b. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. c. Sample Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature. d. Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature. e. Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature in the dark. f. Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color change is observed. g. Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). h. Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of the cytokine in the unknown samples by interpolating their absorbance values from the standard curve. c. Calculate the percentage of cytokine inhibition for each compound at different concentrations relative to the vehicle-treated control.

Conclusion

The available data strongly suggest that this compound is a potent inhibitor of pro-inflammatory cytokine release, outperforming other tested K2P channel modulators in its ability to inhibit the TWIK2 channel. Its dual mechanism of action, targeting both the NF-κB and NLRP3 inflammasome pathways, makes it a compelling candidate for further investigation in inflammatory and autoimmune diseases. The provided experimental framework offers a robust method for researchers to validate and expand upon these findings in their own experimental settings.

References

Assessing the Specificity of ML365: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the specificity of ML365, a potent TASK-1 channel blocker, against the off-target ion channels Kir2.1, KCNQ2, and hERG. The data presented herein is intended to assist scientists in making informed decisions for their research applications.

Quantitative Analysis of this compound Specificity

This compound is a well-established antagonist of the TASK-1 (KCNK3) potassium channel, exhibiting high potency with IC50 values in the low nanomolar range.[1][2][3] In contrast, its activity against other potassium channels, including the inwardly rectifying Kir2.1, the voltage-gated KCNQ2, and the hERG channel critical for cardiac repolarization, is markedly lower. This high degree of selectivity is a crucial attribute for a chemical probe, minimizing confounding effects in experimental systems.

The following table summarizes the quantitative data on the specificity of this compound against its primary target and the key off-channels of interest.

Target Ion ChannelAssay TypeThis compound Potency (IC50)Percent Inhibition at 30 µMFold Selectivity (vs. TASK-1, Thallium Flux)
TASK-1 (KCNK3) Thallium Influx4 nM[1][2][3]Not Applicable1x
Automated Electrophysiology16 nM[1][2][3]Not Applicable4x
Kir2.1 Thallium Influx> 30 µM[4]2.1%[4]> 7500x
KCNQ2 Thallium Influx> 30 µM[4]42.4%[4]> 7500x
hERG (Kv11.1) Thallium Influx> 30 µM[4]9.5%[4]> 7500x

Data Interpretation: The data clearly demonstrates the high selectivity of this compound for the TASK-1 channel. At a concentration of 30 µM, which is over 7500-fold higher than its IC50 for TASK-1, this compound shows minimal to moderate inhibition of Kir2.1, KCNQ2, and hERG channels in a fluorescent-based assay.[4] This significant selectivity window makes this compound a reliable tool for studying the physiological and pathological roles of TASK-1 channels with a low probability of off-target effects on these other key potassium channels.

Experimental Protocols

The determination of ion channel inhibitor specificity relies on robust and reproducible experimental methodologies. The data presented above was generated using a combination of high-throughput fluorescent-based assays and automated electrophysiology.

Thallium Influx Assay (Primary Screening)

This high-throughput screening method is used to assess the activity of ion channels that conduct potassium by measuring the influx of thallium (Tl+), a surrogate ion for K+, into the cell.

  • Cell Culture: Stably transfected cell lines expressing the target ion channel (TASK-1, Kir2.1, KCNQ2, or hERG) are cultured to confluence in multi-well plates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™), which exhibits increased fluorescence upon binding to intracellular thallium.

  • Compound Incubation: The test compound, this compound, is added to the wells at various concentrations.

  • Thallium Stimulation: A stimulus buffer containing thallium is added to the wells to induce ion channel opening and subsequent thallium influx.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a plate reader. A decrease in the fluorescence signal in the presence of the compound indicates inhibition of the ion channel.

  • Data Analysis: The percent inhibition is calculated by comparing the fluorescence signal in the presence of the compound to that of a vehicle control. IC50 values are determined by fitting the concentration-response data to a logistical equation.

Automated Electrophysiology (Selectivity Confirmation)

Automated patch-clamp systems, such as the QPatch or SyncroPatch, provide a higher-fidelity assessment of ion channel function and are crucial for confirming the specificity of inhibitors.

  • Cell Preparation: Stably transfected cells are harvested and prepared as a single-cell suspension.

  • Automated Patch-Clamping: The automated system captures individual cells and forms a high-resistance (giga-seal) patch-clamp recording configuration.

  • Voltage-Clamp Protocols: Specific voltage protocols are applied to the cells to elicit ionic currents through the channel of interest.

    • For Kir2.1: A voltage ramp from a hyperpolarized potential (e.g., -120 mV) to a depolarized potential (e.g., +60 mV) is typically used to measure the characteristic inwardly rectifying current.

    • For KCNQ2: A depolarizing voltage step (e.g., to +40 mV) from a holding potential of -80 mV is used to activate the channel and measure the outward current.

    • For hERG: A standard "step-ramp" protocol is often employed, which involves a depolarizing pulse to inactivate the channels followed by a repolarizing ramp to measure the characteristic tail current.[5]

  • Compound Application: this compound is applied to the cells at various concentrations via the system's integrated fluidics.

  • Current Measurement and Analysis: The ionic currents are recorded before and after compound application. The percentage of current inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

Visualizing the Pathways and Processes

To further clarify the context of this specificity assessment, the following diagrams illustrate the physiological roles of these ion channels, the experimental workflow for determining inhibitor specificity, and the logical relationship of this compound's selectivity.

Signaling_Pathways cluster_Kir21 Kir2.1 Signaling cluster_KCNQ2 KCNQ2 Signaling cluster_hERG hERG Signaling Kir21 Kir2.1 Channel RMP Resting Membrane Potential Kir21->RMP K+ Efflux AP_Repol Action Potential Repolarization (Phase 3) Kir21->AP_Repol K+ Efflux KCNQ2 KCNQ2/3 (M-current) Neuronal_Excitability Neuronal Excitability KCNQ2->Neuronal_Excitability Hyperpolarizing Influence AP_Firing Action Potential Firing Neuronal_Excitability->AP_Firing hERG hERG (IKr) Cardiac_AP Cardiac Action Potential Repolarization (Phase 3) hERG->Cardiac_AP K+ Efflux QT_Interval QT Interval Cardiac_AP->QT_Interval

Caption: Physiological roles of Kir2.1, KCNQ2, and hERG ion channels.

Experimental_Workflow start Start: Compound of Interest (this compound) primary_screen Primary High-Throughput Screen (Thallium Influx Assay) start->primary_screen target_assay On-Target Assay (TASK-1) primary_screen->target_assay off_target_assays Off-Target Assays (Kir2.1, KCNQ2, hERG) primary_screen->off_target_assays confirm_screen Confirmatory Screen (Automated Electrophysiology) target_assay->confirm_screen off_target_assays->confirm_screen on_target_ep On-Target ephys (TASK-1) confirm_screen->on_target_ep off_target_ep Off-Target ephys (Kir2.1, KCNQ2, hERG) confirm_screen->off_target_ep data_analysis Data Analysis (IC50 Determination, Fold Selectivity) on_target_ep->data_analysis off_target_ep->data_analysis conclusion Conclusion: High Selectivity Profile data_analysis->conclusion

Caption: Workflow for assessing ion channel inhibitor specificity.

Selectivity_Profile This compound This compound TASK1 TASK-1 This compound->TASK1 High Potency (IC50 = 4-16 nM) Kir21 Kir2.1 This compound->Kir21 Low Potency (IC50 > 30 µM) KCNQ2 KCNQ2 This compound->KCNQ2 Low Potency (IC50 > 30 µM) hERG hERG This compound->hERG Low Potency (IC50 > 30 µM)

Caption: Selectivity profile of this compound against key potassium channels.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling ML365

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with ML365. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[1][2]

PPE TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.[3][4]Protects eyes from splashes or dust.
Hand Protection Chemically resistant gloves (e.g., neoprene or nitrile rubber).[3][4][5]Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[4]
Body Protection Impervious clothing, such as a lab coat or disposable coveralls.[3][4]Provides a barrier against accidental spills and contamination.
Respiratory Protection A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][4]Prevents respiratory irritation and potential systemic effects from inhalation.

Hazard Identification and Precautionary Measures

This compound is classified with specific hazards that necessitate careful handling.

Hazard ClassificationPrecautionary Statement
Acute toxicity, Oral (Category 4)[3]H302: Harmful if swallowed.[3]
Acute aquatic toxicity (Category 1)[3]H400: Very toxic to aquatic life.[3]
Chronic aquatic toxicity (Category 1)[3]H410: Very toxic to aquatic life with long lasting effects.[3]

General Precautions:

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash skin thoroughly after handling.[3]

  • Avoid release to the environment.[3]

First Aid Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measure
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3] Do NOT induce vomiting.[3]
Skin Contact Rinse skin thoroughly with large amounts of water.[3] Remove contaminated clothing and shoes and call a physician.[3]
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[3] Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[3]
Inhalation Immediately relocate the individual to fresh air.[3] If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[3] Avoid mouth-to-mouth resuscitation.[3]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

ConditionSpecification
Handling Use only in areas with appropriate exhaust ventilation.[3] Avoid inhalation, contact with eyes and skin.[3] Avoid dust and aerosol formation.[3]
Storage Keep container tightly sealed in a cool, well-ventilated area.[3] Store at -20°C (as a powder) or -80°C (in solvent).[3][6] Keep away from direct sunlight and sources of ignition.[3]

Spill and Disposal Procedures

In case of a spill, follow these procedures to mitigate exposure and environmental contamination.

ProcedureAction
Spill Containment Evacuate personnel to safe areas.[4] Use full personal protective equipment.[3] Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[3] For solids, sweep up and shovel.[4]
Cleaning Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
Disposal Dispose of contents and container to an approved waste disposal plant.[3] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not let the product enter drains.[4]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

ML365_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weighing and Aliquoting (in ventilated enclosure) C->D E Solubilization (as per protocol) D->E F Experimental Use E->F G Decontaminate Work Surfaces and Equipment F->G H Segregate Waste (Solid & Liquid Chemical Waste) G->H I Dispose of Waste (in approved containers) H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

This compound Safe Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.